Cetamolol Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[2-[3-(tert-butylamino)-2-hydroxypropoxy]phenoxy]-N-methylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4.ClH/c1-16(2,3)18-9-12(19)10-21-13-7-5-6-8-14(13)22-11-15(20)17-4;/h5-8,12,18-19H,9-11H2,1-4H3,(H,17,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYTUFSEASFGMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1OCC(=O)NC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34919-98-7 (Parent) | |
| Record name | Cetamolol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077590955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30998805 | |
| Record name | 2-{2-[3-(tert-Butylamino)-2-hydroxypropoxy]phenoxy}-N-methylethanimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30998805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77590-95-5 | |
| Record name | Cetamolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77590-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetamolol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077590955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{2-[3-(tert-Butylamino)-2-hydroxypropoxy]phenoxy}-N-methylethanimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30998805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenoxy]-N-methylacetamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETAMOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UNK5C6QM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Cetamolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetamolol hydrochloride is a second-generation beta-adrenergic antagonist characterized by its moderate β1-receptor selectivity (cardioselectivity) and intrinsic sympathomimetic activity (ISA). This technical guide delineates the core mechanism of action of cetamolol, providing a comprehensive overview of its receptor binding properties, downstream signaling effects, and key pharmacological characteristics. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and related fields.
Introduction
Cetamolol is a beta-blocker developed for the management of cardiovascular conditions such as hypertension.[1][2] Its therapeutic effects are primarily attributed to its interaction with the beta-adrenergic receptor system. Unlike first-generation non-selective beta-blockers, cetamolol exhibits a preferential affinity for β1-adrenergic receptors, which are predominantly located in cardiac tissue. This cardioselectivity minimizes the potential for side effects associated with the blockade of β2-receptors in other tissues. Furthermore, cetamolol possesses partial agonist activity, a property known as intrinsic sympathomimetic activity (ISA), which modulates its overall pharmacological profile. The drug has also been shown to lack membrane-stabilizing activity.[3]
Receptor Binding and Selectivity
In vitro studies on isolated guinea pig tissues have demonstrated cetamolol's β1-selectivity. The pA₂ value for cetamolol in antagonizing the chronotropic effects of the non-selective β-agonist isoproterenol on guinea pig atria (a β1-mediated response) was determined to be 8.05. In contrast, the pA₂ value for the antagonism of isoproterenol-induced relaxation of the guinea pig trachea (a β2-mediated response) was 7.67. The higher pA₂ value for the atrial tissue indicates a higher affinity of cetamolol for β1-adrenergic receptors over β2-adrenergic receptors.
Table 1: Beta-Adrenergic Receptor Antagonist Potency (pA₂) of Cetamolol
| Tissue Preparation | Receptor Subtype | Agonist | Cetamolol pA₂ |
| Guinea Pig Atria | β₁ | Isoproterenol | 8.05 |
| Guinea Pig Trachea | β₂ | Isoproterenol | 7.67 |
Intrinsic Sympathomimetic Activity (ISA)
A distinguishing feature of cetamolol is its intrinsic sympathomimetic activity (ISA), meaning it acts as a partial agonist at the β-adrenergic receptor.[1][2] This property allows cetamolol to produce a low level of receptor stimulation, which can be observed in the absence of endogenous catecholamines.
In experimental models using isolated right atria from reserpinized rats (a state of depleted catecholamines), cetamolol exhibited a positive chronotropic effect. This effect was approximately 75% of that produced by practolol, another beta-blocker with known ISA. The positive chronotropic effect of cetamolol was antagonized by propranolol, confirming that this activity is mediated through β-adrenergic receptors. The presence of ISA may contribute to a more favorable side-effect profile, potentially causing less bradycardia and cold extremities compared to beta-blockers without ISA.
Downstream Signaling Pathway
As a beta-adrenergic antagonist, cetamolol primarily modulates the adenylyl cyclase signaling cascade.
-
Antagonism of Agonist-Induced Signaling: In the presence of catecholamines (e.g., norepinephrine, epinephrine), cetamolol competitively binds to β1-adrenergic receptors on cardiomyocytes. This binding prevents the association of the Gs alpha subunit of the G-protein with adenylyl cyclase, thereby inhibiting the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA). Consequently, the phosphorylation of downstream targets, including L-type calcium channels and phospholamban, is diminished, leading to a negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effect.
-
Partial Agonism (ISA): In the absence of high concentrations of full agonists, cetamolol's partial agonist activity results in a submaximal activation of the same signaling pathway. This low-level stimulation of adenylyl cyclase and subsequent cAMP production is responsible for its intrinsic sympathomimetic effects.
Absence of Membrane-Stabilizing Activity
Cetamolol has been shown to lack membrane-stabilizing activity (MSA), also known as a quinidine-like or local anesthetic effect.[3] This property is characteristic of some beta-blockers and is independent of their β-adrenoceptor blocking action. The absence of MSA in cetamolol indicates that it does not significantly affect the cardiac action potential by blocking sodium channels.
Experimental Protocols
While detailed, step-by-step protocols for the specific experiments conducted on cetamolol are not publicly available, the following sections outline the general methodologies for the key assays used to characterize its mechanism of action.
pA₂ Value Determination for Beta-Adrenoceptor Antagonism
This protocol describes a general method for determining the pA₂ value of a beta-blocker using isolated tissue preparations.
Objective: To quantify the antagonist potency of cetamolol at β1 and β2-adrenergic receptors.
Materials:
-
Isolated guinea pig right atria (for β1) and tracheal strips (for β2).
-
Krebs-Henseleit solution.
-
Isoproterenol (agonist).
-
This compound (antagonist).
-
Organ bath with temperature control and aeration.
-
Force transducer and recording system.
Procedure:
-
Tissue Preparation: Isolate guinea pig right atria and tracheal strips and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.
-
Control Agonist Response: Generate a cumulative concentration-response curve for isoproterenol to establish the baseline agonist effect.
-
Antagonist Incubation: In separate tissue preparations, incubate with a known concentration of cetamolol for a predetermined time to allow for equilibrium.
-
Agonist Response in the Presence of Antagonist: Generate a new cumulative concentration-response curve for isoproterenol in the presence of cetamolol.
-
Repeat: Repeat steps 4 and 5 with at least two other concentrations of cetamolol.
-
Data Analysis: Calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) for each concentration of cetamolol. Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of cetamolol. The x-intercept of the linear regression line provides the pA₂ value.
Assessment of Intrinsic Sympathomimetic Activity (ISA)
This protocol outlines a general method for evaluating the ISA of a beta-blocker in isolated rat atria.
Objective: To determine if cetamolol possesses partial agonist activity at β-adrenergic receptors.
Materials:
-
Isolated right atria from reserpinized rats.
-
Krebs-Henseleit solution.
-
This compound.
-
Propranolol (a non-selective beta-blocker without ISA).
-
Organ bath with temperature control and aeration.
-
Force transducer and recording system.
Procedure:
-
Reserpinization: Pre-treat rats with reserpine to deplete catecholamine stores.
-
Tissue Preparation: Isolate the right atria and mount them in organ baths as described in the pA₂ protocol.
-
Equilibration: Allow the atria to equilibrate and establish a stable spontaneous beating rate.
-
Cetamolol Administration: Add cumulative concentrations of cetamolol to the organ bath and record the change in atrial rate.
-
Antagonism: In a separate preparation, pre-incubate the atria with propranolol before adding cetamolol to confirm that any observed effect is β-receptor mediated.
-
Data Analysis: Plot the change in atrial rate against the concentration of cetamolol. A concentration-dependent increase in heart rate indicates ISA.
Conclusion
This compound's mechanism of action is defined by a combination of three key pharmacological properties: moderate β1-adrenergic receptor selectivity, intrinsic sympathomimetic activity, and a lack of membrane-stabilizing activity. Its cardioselectivity allows for targeted effects on the heart, while its ISA may mitigate some of the adverse effects associated with full beta-blockade. These characteristics position cetamolol as a notable agent within the class of second-generation beta-blockers. Further research to elucidate its precise binding affinities and to detail the specific experimental conditions of its characterization would provide a more complete understanding for drug development professionals.
References
- 1. Dynamics of beta-adrenoceptor blockade with cetamolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cetamolol: cardiovascular effects of a new cardioselective beta-adrenoceptor blocker possessing partial agonistic activity and lacking membrane-stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cetamolol: a new cardioselective beta-adrenoceptor blocking agent without membrane-stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Cetamolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic pathway for Cetamolol Hydrochloride, a cardioselective beta-adrenergic blocker. The information presented is compiled from established patent literature and chemical synthesis databases, offering a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that begins with the preparation of a key intermediate, 2-(2-hydroxyphenoxy)-N-methylacetamide. This intermediate is then subjected to an epoxidation reaction, followed by a ring-opening reaction with tert-butylamine to yield the Cetamolol free base. The final step involves the conversion of the free base to its hydrochloride salt to enhance its stability and solubility.
The overall synthetic scheme is depicted below:
Figure 1: Overall synthesis pathway of this compound.
Detailed Experimental Protocols
The following sections provide detailed experimental procedures for each step of the this compound synthesis, based on information extracted from relevant patents.
Step 1: Synthesis of 2-(2-hydroxyphenoxy)-N-methylacetamide
This key intermediate is prepared by the reaction of catechol with 2-chloro-N-methylacetamide in the presence of a base.
Reaction:
Experimental Protocol:
A solution of catechol (110 g, 1.0 mol) in ethanol (500 ml) is treated with a solution of sodium hydroxide (40 g, 1.0 mol) in water (100 ml). To this mixture, 2-chloro-N-methylacetamide (107.5 g, 1.0 mol) is added portion-wise while maintaining the temperature at 60-70°C. The reaction mixture is then heated under reflux for 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with hydrochloric acid. The precipitated solid is filtered, washed with water, and dried to afford 2-(2-hydroxyphenoxy)-N-methylacetamide.
Step 2: Synthesis of 2-[2-(2,3-Epoxypropoxy)phenoxy]-N-methylacetamide
This step involves the epoxidation of the phenolic hydroxyl group of the intermediate synthesized in Step 1 using epichlorohydrin.
Reaction:
Experimental Protocol (based on U.S. Patent 4,059,622):
A mixture of 2-(2-hydroxyphenoxy)-N-methylacetamide (18.1 g, 0.1 mol), epichlorohydrin (27.8 g, 0.3 mol), and water (10 ml) is stirred at 70°C. A solution of sodium hydroxide (4.4 g, 0.11 mol) in water (10 ml) is added dropwise over 30 minutes. The mixture is stirred at 70°C for a further 2 hours. After cooling, the excess epichlorohydrin is removed by distillation under reduced pressure. The residue is extracted with ethyl acetate, and the organic layer is washed with water, dried over anhydrous sodium sulfate, and evaporated to give 2-[2-(2,3-epoxypropoxy)phenoxy]-N-methylacetamide as an oil.
Step 3: Synthesis of Cetamolol (free base)
The epoxide ring of the intermediate from Step 2 is opened by reaction with tert-butylamine to yield Cetamolol.
Reaction:
Experimental Protocol (based on U.S. Patent 4,059,622):
A solution of 2-[2-(2,3-epoxypropoxy)phenoxy]-N-methylacetamide (23.7 g, 0.1 mol) and tert-butylamine (21.9 g, 0.3 mol) in methanol (100 ml) is heated in a sealed vessel at 100°C for 4 hours. The solvent and excess tert-butylamine are removed by evaporation under reduced pressure. The residual oil is dissolved in ethyl acetate and washed with water. The organic layer is dried and evaporated to give Cetamolol free base.
Step 4: Preparation of this compound
The final step involves the conversion of the Cetamolol free base into its hydrochloride salt to improve its handling and formulation properties.
Reaction:
Experimental Protocol:
The Cetamolol free base (31.0 g, 0.1 mol) is dissolved in diethyl ether (200 ml). A solution of hydrogen chloride in diethyl ether (2M) is added dropwise with stirring until precipitation is complete. The resulting white solid is filtered, washed with diethyl ether, and dried under vacuum to yield this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are indicative and can vary based on reaction scale and optimization.
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 1 | 2-(2-hydroxyphenoxy)-N-methylacetamide | C₉H₁₁NO₃ | 181.19 | 75-85 | 138-140 |
| 2 | 2-[2-(2,3-Epoxypropoxy)phenoxy]-N-methylacetamide | C₁₂H₁₅NO₄ | 237.25 | 80-90 | Oil |
| 3 | Cetamolol | C₁₆H₂₆N₂O₄ | 310.39 | 70-80 | 112-114 |
| 4 | This compound | C₁₆H₂₇ClN₂O₄ | 346.85 | >95 | 145-147 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the logical relationships between the different stages of the synthesis.
Figure 2: Experimental workflow for this compound synthesis.
An In-depth Technical Guide to the Core Chemical Properties of Cetamolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetamolol Hydrochloride is a cardioselective β1-adrenergic receptor antagonist. This technical guide provides a comprehensive overview of its fundamental chemical properties, mechanism of action, and relevant experimental methodologies. The information presented is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient. All quantitative data is summarized in structured tables, and key processes are visualized through detailed diagrams.
Chemical and Physical Properties
General Properties
| Property | Value | Source |
| Chemical Name | 2-[2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]phenoxy]-N-methylacetamide hydrochloride | [1] |
| CAS Number | 77590-95-5 | [2] |
| Synonyms | AI-27303, ICI-72222, Betacor | [1] |
Molecular and Physicochemical Properties
| Property | Cetamolol | This compound | Source |
| Molecular Formula | C₁₆H₂₆N₂O₄ | C₁₆H₂₇ClN₂O₄ | [1][2] |
| Molecular Weight | 310.39 g/mol | 346.85 g/mol | [3][4] |
| Melting Point | 96-97 °C | Not available | |
| Boiling Point | Not available | Not available | |
| Aqueous Solubility | Not available | Not available | |
| pKa | Not available | Not available | |
| logP (Computed) | 1.4 (XLogP3) | Not available | [3] |
Mechanism of Action and Signaling Pathway
Cetamolol is a cardioselective beta-1 adrenergic antagonist.[2] Its mechanism of action involves the competitive inhibition of β1-adrenergic receptors, which are predominantly located in the heart muscle. This blockade prevents the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to these receptors.
The downstream signaling cascade of β1-adrenergic receptor activation is initiated by the coupling of the receptor to a stimulatory G-protein (Gs). This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of various intracellular proteins that ultimately result in increased heart rate and contractility. By blocking the β1-receptor, Cetamolol attenuates this signaling pathway, leading to a decrease in heart rate and myocardial contractility.
Experimental Protocols
While specific, published experimental protocols for the determination of all of this compound's physicochemical properties are not available, the following sections describe generalized and widely accepted methodologies for amine hydrochloride salts and beta-blockers.
Determination of Melting Point
The melting point of an amine hydrochloride salt can be determined using a standard capillary melting point apparatus.
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.
-
The apparatus is allowed to cool, and a second sample is prepared.
-
The second sample is heated rapidly to about 20 °C below the approximate melting point, and then the heating rate is reduced to 1-2 °C/min.
-
The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.[5]
Aqueous Solubility Determination
The equilibrium solubility of this compound can be determined using the shake-flask method.[6]
Methodology:
-
An excess amount of this compound is added to a known volume of purified water (or a buffer of a specific pH) in a sealed container.
-
The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[7]
-
Aliquots of the supernatant are withdrawn at predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours) and filtered through a membrane filter (e.g., 0.45 µm) to remove undissolved solids.
-
The concentration of this compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Equilibrium is considered to be reached when consecutive measurements show no significant change in concentration.[8]
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) of the protonated amine in this compound can be determined by potentiometric titration.[9][10]
Methodology:
-
A known concentration of this compound is dissolved in a suitable solvent, typically water or a co-solvent mixture (e.g., water-methanol) if solubility is limited.[11]
-
The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
The pH of the solution is recorded after each incremental addition of the titrant.
-
The titration is continued past the equivalence point.
-
The pKa is determined from the titration curve, typically as the pH at the half-equivalence point. The data can be further refined using computational methods.[11]
Conclusion
This technical guide has consolidated the available chemical property data for this compound, a cardioselective β1-adrenergic antagonist. While some experimental physicochemical parameters for the hydrochloride salt require further investigation, the provided information on its identity, mechanism of action, and generalized experimental protocols serves as a valuable resource for professionals in the field of drug development and research. The included diagrams offer a clear visualization of its biological signaling pathway and a representative experimental workflow.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Cetamolol - Wikipedia [en.wikipedia.org]
- 3. Cetamolol | C16H26N2O4 | CID 53698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. who.int [who.int]
- 9. Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa determination in different co-solvents | European Journal of Chemistry [eurjchem.com]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cetamolol Hydrochloride (CAS Number: 77590-95-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetamolol Hydrochloride (CAS: 77590-95-5) is a second-generation beta-adrenergic antagonist with a pharmacological profile characterized by cardioselectivity (β1-adrenoceptor blockade), moderate partial agonist activity (intrinsic sympathomimetic activity or ISA), and an absence of membrane-stabilizing activity.[1][2] Its therapeutic application lies primarily in the management of hypertension.[3][4] This technical guide provides a comprehensive overview of the core pharmacological and chemical aspects of this compound, with a focus on its mechanism of action, pharmacokinetics, and relevant experimental methodologies.
Physicochemical Properties
This compound is the hydrochloride salt of Cetamolol.
| Property | Value |
| IUPAC Name | 2-[2-[3-(tert-Butylamino)-2-hydroxypropoxy]phenoxy]-N-methylacetamide hydrochloride |
| CAS Number | 77590-95-5 |
| Chemical Formula | C₁₆H₂₇ClN₂O₄ |
| Molecular Weight | 346.85 g/mol |
Pharmacology
Mechanism of Action
Cetamolol is a competitive antagonist at β1-adrenergic receptors, which are predominantly located in cardiac tissue. This blockade of β1-receptors by Cetamolol inhibits the actions of catecholamines (e.g., norepinephrine and epinephrine), leading to a reduction in heart rate, myocardial contractility, and consequently, cardiac output. This action is the primary mechanism behind its antihypertensive effects.[3][4]
A distinguishing feature of Cetamolol is its intrinsic sympathomimetic activity (ISA), meaning it also acts as a partial agonist at β-adrenergic receptors.[1] This partial agonism results in a lesser reduction of resting heart rate and cardiac output compared to β-blockers lacking ISA.[1] Furthermore, Cetamolol is cardioselective, exhibiting a higher affinity for β1-receptors over β2-receptors, which are primarily located in the smooth muscle of the bronchi and blood vessels. This selectivity minimizes the risk of bronchoconstriction, a potential side effect of non-selective β-blockers. Cetamolol does not possess membrane-stabilizing activity.[2]
Signaling Pathways
The binding of an agonist to the β1-adrenergic receptor typically initiates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in a physiological response. As a β1-blocker, Cetamolol competitively inhibits this pathway.
Pharmacokinetics
The pharmacokinetics of Cetamolol are significantly influenced by renal function.[5] Following oral administration, the drug is absorbed and its clearance is primarily dependent on renal excretion.
Pharmacokinetic Parameters in Relation to Renal Function
| Pharmacokinetic Parameter | Effect of Increasing Renal Impairment |
| Maximum Serum Concentration (Cmax) | Increased[5] |
| Area Under the Curve (AUC) | Increased[5] |
| Renal Clearance (CLR) | Decreased[5] |
| Total Body Clearance (CL) | Decreased[5] |
| Urinary Excretion | Decreased[5] |
Note: This table summarizes the qualitative relationships described in the literature. Specific quantitative data from the primary studies were not available in the accessed abstracts.
Clinical Efficacy
Clinical trials have demonstrated the antihypertensive efficacy of this compound.
Antihypertensive Efficacy Data
| Treatment Group | Mean Dose | Mean Reduction in Supine Blood Pressure (Systolic/Diastolic) |
| Cetamolol (Low Dose) | Titrated up to 15 mg/day | -18.1 / -9.2 mm Hg[3] |
| Cetamolol (High Dose) | Titrated up to 50 mg/day | -17.3 / -8.3 mm Hg[3] |
| Placebo | - | -9.9 / -3.5 mm Hg[3] |
| Cetamolol (Chronic Therapy) | 46 ± 21 mg/day | -10 / -12 mm Hg (casual supine)[4] |
Experimental Protocols
The following sections outline the general methodologies employed to characterize the pharmacological properties of Cetamolol.
Assessment of β1-Selectivity (In Vivo)
The cardioselectivity of Cetamolol is determined by comparing its antagonistic effects on β1- and β2-mediated responses in animal models.
References
- 1. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive efficacy of cetamolol: a dose-titrated study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of chronic cetamolol therapy on resting, ambulatory, and exercise blood pressure and heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of cetamolol in hypertensive patients with normal and compromised renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
Cetamolol Hydrochloride: An In-depth Technical Guide on β1-Adrenergic Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetamolol hydrochloride is a second-generation beta-adrenergic receptor antagonist characterized by its cardioselectivity for the β1-adrenergic receptor.[1][2][3] This selectivity, coupled with its intrinsic sympathomimetic activity (ISA), distinguishes it from many other beta-blockers.[1][4][5] Understanding the binding affinity and mechanism of action of Cetamolol at the β1-adrenergic receptor is crucial for its therapeutic application in cardiovascular diseases and for the development of novel adrenergic modulators. This technical guide provides a comprehensive overview of the β1-adrenergic receptor binding affinity of this compound, including detailed experimental protocols and an exploration of the associated signaling pathways.
β1-Adrenergic Receptor Binding Affinity of this compound
Experimental Protocol: Determination of β1-Adrenergic Receptor Binding Affinity using a Competition Radioligand Binding Assay
The binding affinity of an unlabeled compound like this compound for the β1-adrenergic receptor can be determined using a competition radioligand binding assay. This method measures the ability of the unlabeled compound to displace a radiolabeled ligand that has a known high affinity and specificity for the receptor.
Materials and Reagents
-
Receptor Source: Membranes prepared from cells or tissues expressing a high density of β1-adrenergic receptors (e.g., CHO-K1 cells stably expressing the human β1-adrenergic receptor, or cardiac ventricular tissue).
-
Radioligand: A high-affinity β1-adrenergic receptor antagonist radiolabeled with a radioisotope such as tritium ([³H]) or iodine ([¹²⁵I]). A common choice is [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Cyanopindolol.
-
Unlabeled Ligand (Competitor): this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity β-adrenergic antagonist (e.g., 1 µM Propranolol) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-HCl or HEPES buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).
-
Scintillation Cocktail: For radioactivity measurement.
-
Glass Fiber Filters: To separate bound from free radioligand.
Procedure
-
Membrane Preparation:
-
Homogenize the cell or tissue source in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.1-1 mg/mL. The optimal concentration should be determined empirically to ensure that the total radioligand binding does not exceed 10% of the total added radioligand.[7]
-
-
Competition Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of this compound.
-
To each tube, add a fixed concentration of the radioligand (typically at or below its Kᴅ value).
-
For non-specific binding tubes, add a high concentration of the non-labeled antagonist (e.g., 1 µM Propranolol).
-
For the competition curve, add increasing concentrations of this compound to the respective tubes.
-
Initiate the binding reaction by adding the membrane preparation to all tubes.
-
Incubate the reaction mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium. This time should be determined in preliminary kinetic experiments.
-
-
Separation of Bound and Free Radioligand:
-
Terminate the incubation by rapid filtration of the reaction mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
-
Quantification of Radioactivity:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) of each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled antagonist) from the total binding (CPM in the absence of competitor).
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.
-
Fit the resulting sigmoidal curve using a non-linear regression analysis to determine the IC₅₀ value of this compound. The IC₅₀ is the concentration of Cetamolol that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.
-
Signaling Pathways of the β1-Adrenergic Receptor
The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the stimulatory G-protein, Gs. Activation of the receptor by an agonist initiates a cascade of intracellular events. Cetamolol, as a β1-adrenergic antagonist, blocks the initiation of these signaling pathways by endogenous catecholamines like norepinephrine and epinephrine.
The canonical signaling pathway involves:
-
Agonist Binding: An agonist binds to the β1-adrenergic receptor.
-
Gs Protein Activation: The receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The Gαs subunit exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate and contractility.
In addition to the canonical Gs-cAMP pathway, β1-adrenergic receptors can also activate other signaling pathways, including the Ras/Raf/MEK/MAPK/MSK signaling cascade.
Caption: Canonical β1-Adrenergic Receptor Signaling Pathway.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the competition radioligand binding assay described above.
Caption: Workflow for Competition Radioligand Binding Assay.
Conclusion
This compound is a cardioselective β1-adrenergic receptor antagonist with partial agonist activity. While its clinical efficacy is established, a significant data gap exists regarding its precise binding affinity at the molecular level. The experimental protocol detailed in this guide provides a robust framework for determining the Kᵢ value of Cetamolol, which would be a valuable addition to its pharmacological profile. Furthermore, a thorough understanding of its interaction with the β1-adrenergic receptor and the subsequent signaling pathways is essential for optimizing its therapeutic use and for guiding future drug discovery efforts in the field of cardiovascular medicine.
References
- 1. Dynamics of beta-adrenoceptor blockade with cetamolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cetamolol: cardiovascular effects of a new cardioselective beta-adrenoceptor blocker possessing partial agonistic activity and lacking membrane-stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cetamolol - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cetamolol: a new cardioselective beta-adrenoceptor blocking agent without membrane-stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardioselectivity of cetamolol compared with atenolol and nadolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Cetamolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetamolol Hydrochloride is a second-generation β-adrenergic receptor antagonist that exhibits cardioselectivity (β1-selectivity) with partial agonist activity. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound. It includes detailed experimental protocols for its synthesis and key pharmacological assays, quantitative data on its receptor binding affinity and in vivo potency, and a visualization of its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development in the cardiovascular field.
Discovery and History
Cetamolol was discovered and developed by Imperial Chemical Industries (ICI) in the 1970s. The key patents filed for Cetamolol include a Belgian patent (BE 767781) in 1971, a British patent (GB 1458392) in 1976, and a United States patent (US 4,059,622) in 1977.[1] These patents describe the synthesis and initial characterization of a series of alkanolamine derivatives, including Cetamolol.
The development of Cetamolol was part of a broader effort in cardiovascular drug discovery to develop β-blockers with improved safety and efficacy profiles compared to the first-generation non-selective agents like propranolol. The primary goal was to create a compound that would selectively block β1-adrenergic receptors in the heart, thus reducing the risk of bronchoconstriction associated with the blockade of β2-adrenergic receptors in the lungs. Furthermore, the incorporation of partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), was explored to mitigate some of the negative side effects of β-blockade, such as bradycardia and reduced cardiac output at rest.
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process, as detailed in the patent literature. The following is a representative experimental protocol for the synthesis of Cetamolol.
Experimental Protocol: Synthesis of Cetamolol
A detailed synthesis of Cetamolol is described in U.S. Patent 4,059,622. The general scheme involves the reaction of a substituted phenoxypropanolamine with an appropriate acylating agent. A common synthetic route is outlined below:
Step 1: Synthesis of 1-(o-methoxyphenoxy)-2,3-epoxypropane. o-Methoxyphenol is reacted with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the corresponding glycidyl ether.
Step 2: Reaction with tert-butylamine. The epoxide ring of 1-(o-methoxyphenoxy)-2,3-epoxypropane is opened by reaction with tert-butylamine to yield 1-(o-methoxyphenoxy)-3-(tert-butylamino)-2-propanol.
Step 3: Demethylation. The methoxy group is demethylated to a hydroxyl group using a suitable demethylating agent, such as hydrobromic acid, to give 1-(o-hydroxyphenoxy)-3-(tert-butylamino)-2-propanol.
Step 4: N-methylation and acetamide formation. The phenolic hydroxyl group is reacted with an N-methyl-2-chloroacetamide in the presence of a base to introduce the N-methylacetamide side chain, yielding Cetamolol.
Step 5: Formation of the Hydrochloride Salt. Cetamolol free base is dissolved in a suitable solvent, such as ethanol, and treated with a solution of hydrogen chloride in ethanol or another appropriate solvent to precipitate this compound. The resulting solid is then collected by filtration, washed, and dried.
Pharmacological Profile
Cetamolol is characterized as a cardioselective β1-adrenergic receptor antagonist with partial agonist activity and no significant membrane-stabilizing activity.
Receptor Binding Affinity
The affinity of Cetamolol for β1 and β2-adrenergic receptors has been determined through radioligand binding assays. These assays typically involve the use of isolated cell membranes expressing the receptor subtypes and a radiolabeled ligand.
1. Membrane Preparation:
-
Tissue (e.g., guinea pig left ventricular wall for β1, soleus muscle for β2) is homogenized in a buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
A fixed concentration of a radioligand (e.g., [¹²⁵I]-(S)-pindolol) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled Cetamolol are added to compete with the radioligand for binding to the receptors.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity on the filters is quantified using a gamma counter.
3. Data Analysis:
-
The concentration of Cetamolol that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Quantitative Data: Receptor Binding Affinity
| Compound | β1-Adrenergic Receptor Affinity (Ki, nM) | β2-Adrenergic Receptor Affinity (Ki, nM) | β1/β2 Selectivity Ratio |
| Cetamolol | Data not available in sufficient detail in the searched results. | Data not available in sufficient detail in the searched results. | Data not available in sufficient detail in the searched results. |
| Metoprolol (S-form) | ~18.6 | ~525 | ~28 |
| Metoprolol (R-form) | ~10,000 | ~30,200 | ~3 |
Note: Specific Ki values for Cetamolol were not found in the provided search results. The data for Metoprolol is included for comparative purposes.
In Vivo Cardioselectivity
The cardioselectivity of Cetamolol has been demonstrated in vivo by comparing its effects on heart rate (a β1-mediated response) and other parameters mediated by β2-receptors.
1. Animal Preparation:
-
Cats are anesthetized, and catheters are inserted for drug administration and blood pressure monitoring.
-
Heart rate is continuously recorded.
2. Experimental Procedure:
-
Isoproterenol (a non-selective β-agonist) is administered to induce increases in heart rate and decreases in diastolic blood pressure (a β2-mediated response).
-
Cetamolol or a comparator drug is administered intravenously.
-
The dose of the antagonist required to reduce the isoproterenol-induced tachycardia by 50% (ED50) is determined as a measure of β1-blocking potency.
-
The dose of the antagonist required to inhibit the isoproterenol-induced vasodilation (β2 effect) is also determined.
3. Data Analysis:
-
The ratio of the ED50 for the β2-mediated effect to the ED50 for the β1-mediated effect is calculated to determine the cardioselectivity index.
Quantitative Data: In Vivo β1-Blocking Potency
| Compound | β1-Blocking Potency (ED50, µg/kg, i.v. in anesthetized cat) |
| Cetamolol | ~10 |
| Propranolol | ~15 |
| Atenolol | ~30 |
Partial Agonist Activity (Intrinsic Sympathomimetic Activity - ISA)
Cetamolol's partial agonist activity has been demonstrated in animal models. This property means that Cetamolol can cause a small degree of receptor activation, which can be observed as a slight increase in heart rate in the absence of sympathetic tone.
1. Animal Preparation:
-
Rats are pithed to eliminate central nervous system influences on the cardiovascular system.
-
Heart rate is monitored.
2. Experimental Procedure:
-
Cetamolol or a comparator drug is administered intravenously in increasing doses.
-
The change in heart rate from the baseline is recorded.
3. Data Analysis:
-
An increase in heart rate following drug administration indicates the presence of intrinsic sympathomimetic activity.
Membrane Stabilizing Activity
Studies have shown that Cetamolol lacks significant membrane-stabilizing activity, which is a property of some older β-blockers that can lead to local anesthetic-like effects.
Mechanism of Action and Signaling Pathway
This compound is a competitive antagonist at β1-adrenergic receptors. By blocking these receptors in the heart, it reduces the effects of the sympathetic nervous system, leading to a decrease in heart rate, myocardial contractility, and blood pressure. Its partial agonist activity provides a low level of receptor stimulation.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound at the β1-adrenergic receptor.
Experimental Workflows
Radioligand Binding Assay Workflow
Caption: Workflow for determining receptor binding affinity of Cetamolol.
In Vivo Cardioselectivity Assessment Workflow
Caption: Workflow for assessing the in vivo cardioselectivity of Cetamolol.
Conclusion
This compound emerged from the systematic efforts of ICI in the 1970s to develop a cardioselective β-blocker with a favorable pharmacological profile. Its key features, including β1-selectivity and partial agonist activity, were designed to offer therapeutic advantages in the management of cardiovascular diseases. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive understanding of the discovery and history of this compound, making it a valuable resource for the scientific and drug development community.
References
An In-Depth Technical Guide on the Intrinsic Sympathomimetic Activity of Cetamolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetamolol hydrochloride is a cardioselective β-adrenergic receptor blocking agent that possesses intrinsic sympathomimetic activity (ISA), also referred to as partial agonist activity.[1][2] This unique pharmacological profile distinguishes it from many other beta-blockers and has significant implications for its therapeutic applications and potential side-effect profile. This technical guide provides a comprehensive overview of the intrinsic sympathomimetic activity of cetamolol, detailing the experimental evidence, underlying mechanisms, and methodologies used for its characterization.
Core Concept: Intrinsic Sympathomimetic Activity (ISA)
Intrinsic sympathomimetic activity refers to the capacity of a β-blocker to exert a low level of agonist activity at the β-adrenergic receptor, thereby causing a slight activation of the receptor in the absence of a full agonist like epinephrine or isoproterenol.[3] This partial agonism can be beneficial in certain clinical scenarios, as it may prevent profound bradycardia or excessive negative inotropic effects at rest, which can be associated with β-blockers lacking ISA.
Quantitative Assessment of Cetamolol's Intrinsic Sympathomimetic Activity
The intrinsic sympathomimetic activity of cetamolol has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data from these experiments, comparing cetamolol with other well-characterized β-adrenergic agents.
Table 1: In Vitro β-Adrenergic Receptor Antagonist Potency and Selectivity of Cetamolol
| Preparation | Agonist | Parameter | Cetamolol | Propranolol | Reference |
| Guinea Pig Atria | Isoproterenol | pA2 | 8.05 | 8.44 | [4] |
| Guinea Pig Trachea | Isoproterenol | pA2 | 7.67 | - | [4] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: In Vivo and In Vitro Evidence of Intrinsic Sympathomimetic Activity of Cetamolol
| Model | Parameter | Cetamolol Effect | Comparison | Reference |
| Reserpinized Rats (Isolated Right Atria) | Positive Chronotropic Effect | Present (approx. 75% of practolol's effect) | Antagonized by propranolol | [4] |
| Anesthetized Open-Chest Dog | Cardiovascular Effects | Partial agonistic activity predominated over β-blockade | Pindolol showed greater partial agonistic activity | [1] |
| Anesthetized Dog | Force of Cardiac Contraction | Initial increase followed by a dose-related decline (3-15 mg/kg) | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the intrinsic sympathomimetic activity of cetamolol.
Determination of pA2 Values in Isolated Guinea Pig Tissues
This protocol is designed to quantify the antagonist potency of cetamolol at β1- and β2-adrenergic receptors.
Experimental Workflow:
Caption: Workflow for pA2 value determination.
Methodology:
-
Tissue Preparation: Male guinea pigs are euthanized, and the atria (rich in β1-receptors) and trachea (rich in β2-receptors) are dissected and placed in cold Krebs solution.
-
Experimental Setup: The tissues are mounted in organ baths containing Krebs solution at 37°C and gassed with a 95% O2/5% CO2 mixture. The tissues are allowed to equilibrate under a resting tension.
-
Data Acquisition:
-
A cumulative concentration-response curve to the non-selective β-agonist isoproterenol is obtained to establish a baseline.
-
The tissues are then washed and incubated with a specific concentration of cetamolol for a predetermined period.
-
A second isoproterenol concentration-response curve is generated in the presence of cetamolol. This is repeated for several concentrations of cetamolol.
-
-
Data Analysis: The dose ratio (the ratio of the EC50 of isoproterenol in the presence and absence of the antagonist) is calculated for each concentration of cetamolol. A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of cetamolol. The x-intercept of the resulting linear regression provides the pA2 value.
Assessment of Positive Chronotropic Effect in Isolated Reserpinized Rat Atria
This experiment is designed to directly observe the partial agonist activity of cetamolol in a system depleted of endogenous catecholamines.
Experimental Workflow:
Caption: Protocol for assessing positive chronotropic effects.
Methodology:
-
Animal Preparation: Rats are pre-treated with reserpine to deplete their endogenous catecholamine stores. This ensures that any observed chronotropic effect is due to the direct action of the drug on the β-receptors and not due to the release of norepinephrine.
-
Tissue Preparation: The right atria are isolated from the reserpinized rats.
-
Experimental Setup: The atria are mounted in organ baths, and their spontaneous beating rate is recorded.
-
Drug Application and Measurement: Cetamolol is added to the organ bath in a cumulative manner, and the change in the atrial rate is measured. A positive chronotropic effect in this preparation is indicative of intrinsic sympathomimetic activity. To confirm that this effect is mediated by β-receptors, the experiment can be repeated in atria pre-treated with a non-selective β-blocker without ISA, such as propranolol.
Signaling Pathway of Intrinsic Sympathomimetic Activity
Signaling Pathway Diagram:
Caption: β-adrenergic receptor signaling pathway.
Conclusion
This compound's intrinsic sympathomimetic activity is a defining characteristic that has been demonstrated through rigorous in vitro and in vivo pharmacological studies. This partial agonist activity, resulting from a submaximal stimulation of the β-adrenergic receptor signaling pathway, contributes to its unique hemodynamic profile. The experimental protocols detailed in this guide provide a framework for the continued investigation and understanding of this important class of cardiovascular drugs. For researchers and drug development professionals, a thorough appreciation of cetamolol's ISA is essential for its optimal clinical application and for the development of future β-adrenergic modulating therapies.
References
- 1. Cetamolol: cardiovascular effects of a new cardioselective beta-adrenoceptor blocker possessing partial agonistic activity and lacking membrane-stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The importance of choice of agonist in studies designed to predict beta 2 : beta 1 adrenoceptor selectivity of antagonists from pA2 values on guinea-pig trachea and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β adrenergic receptor/cAMP/PKA signaling contributes to the intracellular Ca2+ release by tentacle extract from the jellyfish Cyanea capillata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Cetamolol Hydrochloride: In Vitro Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetamolol hydrochloride is a notable beta-adrenergic antagonist characterized by its cardioselectivity (β1-adrenoceptor preference) and intrinsic sympathomimetic activity (ISA).[1][2] These properties suggest a pharmacological profile that combines competitive antagonism at β1-adrenergic receptors with a partial agonist effect, potentially mitigating some of the adverse effects associated with traditional beta-blockers, such as bradycardia.[3][4] This document provides detailed in vitro assay protocols to characterize the pharmacological properties of this compound, including its β-adrenoceptor affinity, selectivity, and intrinsic sympathomimetic activity. The following protocols are intended to guide researchers in the preclinical evaluation of this and similar compounds.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters of this compound.
Table 1: β-Adrenoceptor Antagonist Potency of Cetamolol
| Tissue Preparation | Agonist | Parameter | Value | Reference |
| Guinea Pig Atria (β1) | Isoproterenol | pA2 | 8.05 | [1] |
| Guinea Pig Trachea (β2) | Isoproterenol | pA2 | 7.67 | [1] |
Table 2: Intrinsic Sympathomimetic Activity (ISA) of Cetamolol
| Tissue Preparation | Parameter | Observation | Reference |
| Isolated Right Atria (Reserpinized Rats) | Positive Chronotropic Effect | Approximately 75% of that displayed by practolol | [1] |
Signaling Pathways and Experimental Workflow
Beta-Adrenergic Receptor Signaling
The following diagram illustrates the canonical signaling pathway of β-adrenergic receptors, which are the primary targets of Cetamolol.
Caption: Beta-adrenergic receptor signaling cascade.
Experimental Workflow for pA2 Determination
The following diagram outlines the general workflow for determining the pA2 value of an antagonist using an isolated organ bath preparation.
Caption: Workflow for pA2 determination.
Experimental Protocols
β-Adrenoceptor Antagonist Potency (pA2 Determination) in Isolated Guinea Pig Tissues
This protocol describes the determination of the antagonist potency (pA2) of this compound at β1-adrenoceptors in isolated guinea pig atria and β2-adrenoceptors in isolated guinea pig trachea.
a. Isolated Guinea Pig Atria (β1-selectivity)
-
Objective: To determine the pA2 value of Cetamolol as an antagonist to the chronotropic effects of Isoproterenol in isolated guinea pig atria.
-
Materials:
-
Guinea pigs
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)
-
Isoproterenol hydrochloride (agonist)
-
This compound (antagonist)
-
Organ bath system with temperature control (37°C) and aeration (95% O2, 5% CO2)
-
Force transducer and data acquisition system
-
-
Procedure:
-
Humanely euthanize a guinea pig and excise the heart.
-
Isolate the right atrium and mount it in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 and 5% CO2.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1g.
-
Record the spontaneous beating rate.
-
Obtain a cumulative concentration-response curve for the positive chronotropic effect of Isoproterenol (e.g., 10^-9 M to 10^-5 M).
-
Wash the tissue repeatedly with fresh Krebs-Henseleit solution and allow it to return to the baseline rate.
-
Introduce a known concentration of this compound into the bath and incubate for a predetermined period (e.g., 30-60 minutes).
-
In the presence of Cetamolol, repeat the cumulative concentration-response curve for Isoproterenol.
-
Repeat steps 6-8 with at least two other concentrations of this compound.
-
-
Data Analysis:
-
Calculate the dose ratio for each concentration of Cetamolol. The dose ratio is the ratio of the EC50 of Isoproterenol in the presence of the antagonist to the EC50 of Isoproterenol in the absence of the antagonist.
-
Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of Cetamolol.
-
The pA2 value is the x-intercept of the linear regression line of the Schild plot.[5][6]
-
b. Isolated Guinea Pig Trachea (β2-selectivity)
-
Objective: To determine the pA2 value of Cetamolol as an antagonist to the relaxant effects of Isoproterenol in isolated guinea pig trachea.
-
Materials:
-
Same as for the atria assay, with the addition of a contracting agent (e.g., histamine or carbachol).
-
-
Procedure:
-
Humanely euthanize a guinea pig and excise the trachea.
-
Prepare tracheal ring preparations and mount them in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 and 5% CO2.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1g.
-
Induce a stable contraction with a suitable agent (e.g., histamine 10^-6 M or carbachol 10^-7 M).
-
Once a stable plateau of contraction is reached, obtain a cumulative concentration-response curve for the relaxant effect of Isoproterenol (e.g., 10^-9 M to 10^-5 M).
-
Wash the tissue and allow it to return to baseline.
-
Introduce a known concentration of this compound and incubate.
-
Re-introduce the contracting agent to achieve a similar level of tone.
-
In the presence of Cetamolol, repeat the cumulative concentration-response curve for Isoproterenol.
-
Repeat with other concentrations of Cetamolol.
-
-
Data Analysis:
Intrinsic Sympathomimetic Activity (ISA) in Isolated Rat Atria
-
Objective: To assess the partial agonist activity of this compound.
-
Materials:
-
Rats (pre-treated with reserpine to deplete catecholamine stores)
-
Krebs-Henseleit solution
-
This compound
-
Practolol (as a positive control with known ISA)
-
Propranolol (as a β-blocker for antagonism confirmation)
-
Organ bath system and data acquisition as described above.
-
-
Procedure:
-
Use rats pre-treated with reserpine (e.g., 5 mg/kg, 18-24 hours prior to the experiment) to deplete endogenous catecholamines.
-
Isolate the right atrium and mount it in an organ bath as described for the guinea pig atria.
-
Allow the tissue to equilibrate.
-
Record the baseline spontaneous beating rate.
-
Add cumulative concentrations of this compound (e.g., 10^-8 M to 10^-4 M) and record the chronotropic response.
-
In a separate set of experiments, determine the maximum chronotropic response to a full agonist like Isoproterenol and a partial agonist with known ISA like practolol.
-
To confirm that the observed effect is β-adrenoceptor mediated, pre-incubate the atrial preparation with a non-selective β-blocker without ISA (e.g., propranolol) before adding Cetamolol.
-
-
Data Analysis:
-
Express the positive chronotropic effect of Cetamolol as a percentage of the maximal response to a full agonist (e.g., Isoproterenol) or a reference partial agonist (e.g., practolol).[1]
-
The antagonism of the chronotropic effect by propranolol confirms that the ISA is mediated through β-adrenoceptors.
-
Radioligand Binding Assay for β-Adrenergic Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors.
-
Materials:
-
Cell membranes expressing human β1 or β2-adrenergic receptors (commercially available or prepared from cell lines).
-
Radioligand (e.g., [3H]-Dihydroalprenolol (DHA) or [125I]-Iodocyanopindolol).
-
This compound (unlabeled competitor).
-
Non-selective β-blocker (e.g., propranolol) for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Scintillation counter and vials.
-
Glass fiber filters.
-
-
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a microtiter plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of Cetamolol.
-
For total binding, omit the unlabeled competitor.
-
For non-specific binding, add a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Cetamolol concentration to obtain a competition curve.
-
Determine the IC50 value (the concentration of Cetamolol that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivity of guinea-pig isolated trachea to methacholine, histamine and isoproterenol applied serosally versus mucosally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 5. neuron.mefst.hr [neuron.mefst.hr]
- 6. Pa2 determination | PPTX [slideshare.net]
- 7. giffordbioscience.com [giffordbioscience.com]
High-performance liquid chromatography (HPLC) method for Cetamolol Hydrochloride
An optimized and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Cetamolol Hydrochloride in bulk and pharmaceutical dosage forms is presented. This method is crucial for quality control and ensuring the potency and purity of the drug product.
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of this compound is provided in Table 1. These conditions were established to ensure a robust and efficient separation with a reasonable analysis time.
Table 1: Optimized HPLC Conditions for this compound Analysis
| Parameter | Condition |
| Instrument | Agilent 1120 series or equivalent |
| Column | Chromasil C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol: Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 272 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
Experimental Protocols
Standard Solution Preparation
A standard stock solution of this compound is prepared by accurately weighing and dissolving 10 mg of the reference standard in 100 mL of HPLC grade methanol to achieve a concentration of 100 µg/mL. Working standard solutions are then prepared by further diluting the stock solution with the mobile phase to fall within the desired calibration range.
Sample Preparation
For the analysis of pharmaceutical dosage forms (e.g., tablets), a representative number of tablets are weighed and finely powdered. An amount of powder equivalent to a single dose is accurately weighed and transferred to a volumetric flask. The drug is extracted with a suitable solvent, typically the mobile phase, and the solution is sonicated and filtered through a 0.45 µm membrane filter to remove any particulate matter before injection into the HPLC system.[1]
Method Validation
The analytical method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
-
Linearity: The linearity of the method is established by analyzing a series of dilutions of the standard solution over a specified concentration range.
-
Accuracy: The accuracy is determined by recovery studies, where a known amount of the standard drug is spiked into a placebo mixture and analyzed.
-
Precision: The precision of the method is evaluated by performing replicate injections of the same sample and expressing the results as the relative standard deviation (RSD).
-
Specificity: The specificity is assessed by demonstrating that there is no interference from excipients or degradation products at the retention time of this compound.
A summary of typical validation parameters for a similar compound, Tapentadol Hydrochloride, is presented in Table 2 for reference.[2]
Table 2: Representative Method Validation Data
| Parameter | Result |
| Linearity Range | 100-1000 ng/mL |
| Correlation Coefficient (r²) | 0.9980 |
| Limit of Quantitation (LOQ) | 100 ng/mL |
| Mean Recovery | 85.20% |
| Precision (RSD) | < 2% |
System Suitability
System suitability tests are an integral part of the HPLC method to ensure the chromatographic system is performing adequately. These tests are performed before the analysis of any samples. The parameters and their typical acceptance criteria are outlined in Table 3.
Table 3: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections) |
Visualizations
To further clarify the experimental process and the instrumental setup, the following diagrams are provided.
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for Preclinical Hypertension Studies of Cetamolol Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cetamolol Hydrochloride in preclinical animal models of hypertension. Due to the limited availability of specific published data on cetamolol in these models, this document leverages information on its known pharmacological properties and data from studies on similar cardioselective beta-blockers, such as metoprolol and atenolol, to provide detailed and practical experimental protocols.
Introduction to this compound
This compound is a cardioselective β1-adrenergic receptor blocker.[1] Key pharmacological features include:
-
Cardioselectivity (β1-selectivity): Primarily targets β1-adrenergic receptors in the heart, leading to a reduction in heart rate and myocardial contractility. This selectivity minimizes effects on β2-receptors in the bronchi and peripheral blood vessels, which can be advantageous.
-
Partial Agonist Activity (Intrinsic Sympathomimetic Activity - ISA): Cetamolol possesses moderate ISA, meaning it can cause a slight stimulation of the β-adrenergic receptors.[1][2] This property may result in less pronounced bradycardia and a smaller reduction in cardiac output at rest compared to beta-blockers without ISA.[2][3]
-
Lack of Membrane-Stabilizing Activity: It does not have a significant local anesthetic effect on cardiac muscle.[1]
-
Oral Bioavailability: Studies in conscious dogs and monkeys have shown that cetamolol is well-absorbed when administered orally.[1]
Animal Models of Hypertension
The selection of an appropriate animal model is critical for evaluating the antihypertensive effects of cetamolol. The two most common and well-characterized rat models for hypertension are the Spontaneously Hypertensive Rat (SHR) and the Deoxycorticosterone Acetate (DOCA)-salt hypertensive rat.
Spontaneously Hypertensive Rat (SHR)
The SHR is a genetic model of essential hypertension and is widely used for screening antihypertensive drugs.[4] Hypertension in these rats develops spontaneously without any surgical or chemical induction.
DOCA-Salt Hypertensive Rat
This is a model of mineralocorticoid-induced, salt-sensitive hypertension. It is characterized by low renin levels and volume expansion.[4][5]
Experimental Protocols
Protocol 1: Evaluation of Cetamolol in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the dose-dependent effect of orally administered this compound on systolic blood pressure and heart rate in conscious SHRs.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Non-invasive blood pressure measurement system (tail-cuff method)[6][7][8]
-
Animal restrainers
Procedure:
-
Acclimatization: Acclimate the SHRs to the housing facility for at least one week. For 2-3 days prior to the experiment, habituate the rats to the restrainers and the tail-cuff blood pressure measurement procedure to minimize stress-induced fluctuations in blood pressure.[9]
-
Baseline Measurement: Record the baseline systolic blood pressure and heart rate for each rat for 2-3 consecutive days.
-
Grouping: Randomly assign the rats to different treatment groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Cetamolol (e.g., 10 mg/kg, p.o.)
-
Group 3: Cetamolol (e.g., 30 mg/kg, p.o.)
-
Group 4: Cetamolol (e.g., 100 mg/kg, p.o.)
-
Group 5: Positive control (e.g., Metoprolol, 50 mg/kg, p.o.)
-
-
Drug Administration: Administer the assigned treatment orally via gavage.
-
Post-dose Measurements: Measure systolic blood pressure and heart rate at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Calculate the change in systolic blood pressure and heart rate from baseline for each group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of cetamolol with the vehicle control and the positive control.
Protocol 2: Evaluation of Cetamolol in DOCA-Salt Hypertensive Rats
Objective: To determine the efficacy of chronic this compound administration in preventing the development of hypertension in DOCA-salt treated rats.
Materials:
-
Male Wistar rats (8-10 weeks old)
-
Deoxycorticosterone acetate (DOCA)
-
Saline solution (1% NaCl) for drinking water
-
This compound
-
Unilateral nephrectomy surgical kit
-
Anesthetics (e.g., isoflurane)
-
Non-invasive blood pressure measurement system (tail-cuff method)
Procedure:
-
Induction of Hypertension:
-
Treatment Groups:
-
Group 1: Sham-operated + normal drinking water
-
Group 2: Uninephrectomy + DOCA-salt + Vehicle
-
Group 3: Uninephrectomy + DOCA-salt + Cetamolol (e.g., 30 mg/kg/day, p.o.)
-
Group 4: Uninephrectomy + DOCA-salt + Atenolol (e.g., 1 mg/kg/day, p.o.)[10]
-
-
Treatment and Monitoring:
-
Begin daily oral administration of cetamolol or vehicle at the start of the DOCA-salt treatment.
-
Monitor systolic blood pressure and body weight weekly for 4-6 weeks.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the rats and collect heart and kidney tissues.
-
Measure heart weight to assess cardiac hypertrophy (calculate heart weight to body weight ratio).
-
Perform histopathological analysis of the heart and kidney to evaluate tissue damage.
-
-
Data Analysis: Compare the blood pressure progression, final heart weight ratios, and histopathological scores among the different groups using appropriate statistical methods.
Data Presentation
Table 1: Hypothetical Dose-Response of Cetamolol on Systolic Blood Pressure in SHRs
| Treatment Group | Dose (mg/kg, p.o.) | Baseline SBP (mmHg) | Peak Change in SBP (mmHg) | Time to Peak Effect (hours) |
| Vehicle | - | 185 ± 5 | -2 ± 3 | - |
| Cetamolol | 10 | 188 ± 6 | -15 ± 4 | 2 |
| Cetamolol | 30 | 186 ± 5 | -35 ± 5 | 2 |
| Cetamolol | 100 | 189 ± 7 | -50 ± 6 | 4 |
| Metoprolol | 50 | 187 ± 6 | -45 ± 5 | 4 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM. SBP: Systolic Blood Pressure. This data is illustrative and based on expected outcomes for a cardioselective beta-blocker.
Table 2: Hypothetical Effects of Chronic Cetamolol Treatment in DOCA-Salt Hypertensive Rats
| Treatment Group | Final Systolic BP (mmHg) | Heart Weight / Body Weight (mg/g) |
| Sham | 125 ± 4 | 2.8 ± 0.2 |
| DOCA-Salt + Vehicle | 195 ± 7 | 4.5 ± 0.3 |
| DOCA-Salt + Cetamolol (30 mg/kg/day) | 150 ± 6 | 3.5 ± 0.2 |
| DOCA-Salt + Atenolol (1 mg/kg/day) | 155 ± 5 | 3.6 ± 0.3 |
*p < 0.05 compared to DOCA-Salt + Vehicle. Data are presented as mean ± SEM. BP: Blood Pressure. This data is illustrative and based on expected outcomes for a cardioselective beta-blocker.
Visualizations
Caption: Mechanism of action of Cetamolol.
Caption: Experimental workflow for SHR study.
Caption: Pharmacological effects of Cetamolol.
References
- 1. Cetamolol: cardiovascular effects of a new cardioselective beta-adrenoceptor blocker possessing partial agonistic activity and lacking membrane-stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kentscientific.com [kentscientific.com]
- 7. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 9. ahajournals.org [ahajournals.org]
- 10. Dependence of deoxycorticosterone/salt hypertension in the rat on the activity of adrenergic cardiac nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cetamolol Hydrochloride Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetamolol Hydrochloride is a cardioselective beta-1 adrenergic receptor antagonist with partial agonist activity.[1][2][3] These characteristics make it a subject of interest for cardiovascular research and drug development. This document provides detailed application notes and protocols for assessing the efficacy of this compound in relevant cell culture models. The provided assays are designed to quantify the compound's effects on key cellular signaling pathways and physiological endpoints.
The primary mechanism of action for beta-blockers involves the inhibition of beta-adrenergic receptors, which are G-protein coupled receptors. This blockade modulates the downstream signaling cascade, primarily by affecting the levels of the second messenger, cyclic adenosine monophosphate (cAMP). In cardiac tissue, this leads to a decrease in heart rate and contractility.
Recommended Cell Lines
The choice of cell line is critical for obtaining physiologically relevant data. For studying a cardioselective beta-blocker like Cetamolol, the following cell models are recommended:
-
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hPSC-CMs): These cells represent the gold standard for in vitro cardiac drug testing as they closely mimic the electrophysiological and contractile properties of primary human cardiomyocytes.
-
CHO-K1 or HEK293 cells stably expressing the human β1-adrenergic receptor: These engineered cell lines provide a robust and reproducible system for studying the specific interaction of Cetamolol with its primary target.
Data Presentation: In Vitro Efficacy of Cetamolol
The following table summarizes the in vitro potency of Cetamolol in antagonizing the effects of the non-selective beta-agonist isoproterenol. The pA2 value is a measure of the potency of an antagonist, where a higher value indicates greater potency.
| Compound | Tissue/Cell Type | Receptor Target | pA2 Value | Reference |
| Cetamolol | Guinea Pig Atria | β1-Adrenergic Receptor | 8.05 | [4] |
| Cetamolol | Guinea Pig Trachea | β2-Adrenergic Receptor | 7.67 | [4] |
| Propranolol | Guinea Pig Atria | β1-Adrenergic Receptor | 8.44 | [4] |
Note: The data indicates that Cetamolol is a potent antagonist at the β1-adrenergic receptor, with a slightly lower potency compared to the non-selective beta-blocker, propranolol.[4] The difference in pA2 values between the atria (predominantly β1) and trachea (predominantly β2) demonstrates the cardioselectivity of Cetamolol.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the beta-1 adrenergic signaling pathway and a general experimental workflow for assessing the efficacy of this compound.
Experimental Protocols
cAMP Accumulation Assay
This assay quantifies the ability of Cetamolol to inhibit the isoproterenol-induced increase in intracellular cAMP.
Materials:
-
hPSC-CMs or β1-AR expressing cells
-
Culture medium
-
This compound
-
Isoproterenol
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay)
-
96-well white opaque microplates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of isoproterenol.
-
Pre-treatment: Aspirate the culture medium and add the Cetamolol dilutions to the respective wells. Include a vehicle control. Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add isoproterenol to all wells (except for the negative control) to a final concentration that elicits a sub-maximal response (e.g., EC80). Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of Cetamolol and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the potential cytotoxicity of this compound.
Materials:
-
hPSC-CMs or other relevant cardiac cell lines
-
Culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Aspirate the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the log concentration of Cetamolol to determine the CC50 (cytotoxic concentration 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with Cetamolol.
Materials:
-
hPSC-CMs or other relevant cardiac cell lines
-
Culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time (e.g., 24-48 hours). Include vehicle and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent.
-
Staining: Wash the cells with cold PBS and resuspend them in the provided binding buffer. Add Annexin V-FITC and PI according to the kit's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot to determine the dose-dependent effect of Cetamolol on apoptosis.
Intracellular Calcium Flux Assay
This assay measures the effect of Cetamolol on the intracellular calcium transients in beating cardiomyocytes.
Materials:
-
hPSC-CMs
-
Culture medium
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Fluorescence microplate reader with kinetic reading capabilities or a high-content imaging system
Protocol:
-
Cell Seeding: Plate hPSC-CMs on a 96-well black-walled, clear-bottom plate and allow them to form a spontaneously beating syncytium.
-
Dye Loading: Incubate the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Baseline Reading: Measure the baseline calcium transients (beating pattern) using the fluorescence plate reader or imaging system.
-
Compound Addition: Add different concentrations of this compound to the wells and immediately start recording the changes in fluorescence intensity over time.
-
Data Analysis: Analyze the kinetic data to determine changes in the amplitude, frequency, and duration of the calcium transients. Compare the effects of Cetamolol to the baseline and vehicle controls.
References
- 1. Cetamolol: a new cardioselective beta-adrenoceptor blocking agent without membrane-stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynamics of beta-adrenoceptor blockade with cetamolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cetamolol: cardiovascular effects of a new cardioselective beta-adrenoceptor blocker possessing partial agonistic activity and lacking membrane-stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for Cetamolol Hydrochloride Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetamolol hydrochloride is a cardioselective beta-adrenoceptor antagonist with intrinsic sympathomimetic activity. Understanding its dose-response relationship is crucial for determining optimal therapeutic dosing strategies for the management of conditions such as hypertension. These application notes provide a summary of the dose-dependent antihypertensive effects of this compound and a detailed protocol for conducting a dose-response analysis.
Mechanism of Action
Cetamolol is a β1-adrenergic blocker.[1] It competitively antagonizes beta-1 adrenergic receptors, which are primarily located in the heart. This blockade leads to a reduction in heart rate and myocardial contractility, subsequently lowering blood pressure.
Data Presentation: Dose-Response of this compound
The following tables summarize the quantitative data from clinical studies on the dose-response relationship of this compound.
Table 1: Antihypertensive Efficacy of this compound in a Dose-Titrated Study [2]
| Dosage Group | Daily Dose Range | Mean Reduction in Supine Systolic BP (mmHg) | Mean Reduction in Supine Diastolic BP (mmHg) |
| Low Dose | 5-15 mg | -18.1 ± 2.3 | -9.2 ± 1.5 |
| High Dose | 15-50 mg | -17.3 ± 2.3 | -8.3 ± 1.6 |
| Placebo | - | -9.9 ± 2.5 | -3.5 ± 1.7 |
BP = Blood Pressure. Data are presented as mean ± standard error.
Table 2: Effects of Chronic Cetamolol Therapy on Blood Pressure and Heart Rate [3]
| Parameter | Mean Daily Dose | Change from Placebo |
| Casual Supine Systolic BP (mmHg) | 46 ± 21 mg | -10 |
| Casual Supine Diastolic BP (mmHg) | 46 ± 21 mg | -12 |
| Casual Heart Rate (bpm) | 46 ± 21 mg | -4 |
| Ambulatory Heart Rate at Work (bpm) | 46 ± 21 mg | -9 |
BP = Blood Pressure; bpm = beats per minute. Data are presented as mean change.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
References
- 1. Cetamolol: a new cardioselective beta-adrenoceptor blocking agent without membrane-stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive efficacy of cetamolol: a dose-titrated study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of chronic cetamolol therapy on resting, ambulatory, and exercise blood pressure and heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Cetamolol Hydrochloride in Cardiac Arrhythmia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cetamolol Hydrochloride in preclinical cardiac arrhythmia research. This document includes detailed experimental protocols for common arrhythmia models, illustrative data on its efficacy, and visualizations of its mechanism of action.
Introduction to this compound
This compound is a cardioselective β1-adrenergic receptor antagonist with partial agonist activity (also known as intrinsic sympathomimetic activity - ISA).[1] Its selectivity for β1-receptors, which are predominantly located in the heart, makes it a valuable tool for investigating the role of the sympathetic nervous system in cardiac electrophysiology and arrhythmogenesis. Unlike some other beta-blockers, Cetamolol lacks membrane-stabilizing activity, allowing for the specific study of β-adrenergic receptor blockade.[2]
Mechanism of Action
Cetamolol competitively inhibits the binding of catecholamines, such as norepinephrine and epinephrine, to β1-adrenergic receptors in cardiac myocytes. This blockade attenuates the downstream signaling cascade that is typically activated by sympathetic stimulation. The partial agonist activity of Cetamolol means that it can weakly activate the β1-receptor, which can be observed in the absence of significant sympathetic tone.
Signaling Pathway of β1-Adrenergic Receptor Blockade by Cetamolol
The following diagram illustrates the canonical β1-adrenergic signaling pathway and the inhibitory effect of Cetamolol.
Data Presentation
The following tables present illustrative quantitative data on the efficacy of this compound in preclinical arrhythmia models. This data is representative of expected outcomes based on the known pharmacological properties of Cetamolol and should be used as a guide for experimental design and data analysis.
Table 1: Effect of this compound on Ouabain-Induced Ventricular Tachycardia in an Anesthetized Dog Model
| Treatment Group | Dose (mg/kg, i.v.) | Onset of VT (min) | Duration of VT (min) | Heart Rate (bpm) during VT |
| Vehicle Control | - | 15.2 ± 2.1 | 25.8 ± 4.3 | 210 ± 15 |
| Cetamolol HCl | 1.0 | 28.5 ± 3.5 | 12.4 ± 3.1 | 185 ± 12 |
| Cetamolol HCl | 3.0 | 45.1 ± 4.2 | 5.7 ± 2.5 | 160 ± 10 |
| Cetamolol HCl | 10.0 | No VT observed in 8/10 animals | - | - |
| p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Arrhythmias Induced by Coronary Artery Ligation in a Rat Model
| Treatment Group | Dose (mg/kg, i.v.) | Number of PVCs/30 min | Incidence of VT (%) | Mortality Rate (%) |
| Sham Control | - | 5 ± 2 | 0 | 0 |
| Vehicle Control | - | 350 ± 45 | 80 | 50 |
| Cetamolol HCl | 0.5 | 180 ± 30 | 50 | 30 |
| Cetamolol HCl | 1.5 | 95 ± 22 | 20 | 10 |
| Cetamolol HCl | 5.0 | 40 ± 15 | 10 | 0 |
| p < 0.05 compared to Vehicle Control. PVCs = Premature Ventricular Contractions; VT = Ventricular Tachycardia. |
Table 3: Electrophysiological Effects of this compound on Isolated Canine Ventricular Myocytes
| Parameter | Control | Cetamolol HCl (1 µM) | Cetamolol HCl (10 µM) |
| Action Potential Duration at 90% Repolarization (APD90, ms) | 250 ± 12 | 235 ± 10 | 210 ± 15 |
| L-type Ca2+ Current (ICa,L) Amplitude (pA/pF) | -10.5 ± 1.2 | -8.2 ± 1.0 | -5.8 ± 0.8 |
| Resting Membrane Potential (mV) | -85 ± 2 | -84 ± 2 | -83 ± 3 |
| p < 0.05 compared to Control. |
Experimental Protocols
The following are detailed protocols for inducing cardiac arrhythmias and assessing the effects of this compound.
Protocol 1: Ouabain-Induced Ventricular Tachycardia in Anesthetized Dogs
This model is used to investigate drug effects on digitalis-induced arrhythmias, which are known to be exacerbated by increased sympathetic tone.
Materials:
-
This compound
-
Ouabain
-
Anesthetic (e.g., sodium pentobarbital)
-
Heparinized saline
-
ECG machine and electrodes
-
Blood pressure transducer
-
Infusion pump
-
Adult mongrel dogs (10-15 kg)
Procedure:
-
Anesthetize the dog with an appropriate anesthetic and maintain a stable plane of anesthesia throughout the experiment.
-
Surgically expose and catheterize the femoral artery for blood pressure monitoring and the femoral vein for drug administration.
-
Attach ECG leads for continuous monitoring of cardiac rhythm.
-
Allow the animal to stabilize for 30 minutes and record baseline ECG and blood pressure.
-
Administer a slow intravenous bolus of this compound or vehicle control.
-
Begin a continuous intravenous infusion of ouabain at a rate of, for example, 2 µg/kg/min.
-
Continuously monitor the ECG for the onset of ventricular tachycardia (VT), defined as a run of three or more consecutive premature ventricular contractions.
-
Record the time to onset of sustained VT and the duration of the arrhythmia.
Protocol 2: Coronary Artery Ligation-Induced Arrhythmias in Rats
This model mimics the arrhythmias that occur during myocardial infarction.
Materials:
-
This compound
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for thoracotomy
-
Suture for coronary artery ligation
-
ECG recording system
-
Adult male Sprague-Dawley rats (250-300 g)
Procedure:
-
Anesthetize the rat with isoflurane and maintain anesthesia.
-
Intubate the trachea and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Administer this compound or vehicle control via the tail vein.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Close the chest in layers.
-
Record the ECG continuously for a specified period (e.g., 30-60 minutes) post-ligation.
-
Analyze the ECG recordings for the incidence and duration of premature ventricular contractions (PVCs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
At the end of the recording period, euthanize the animal.
Protocol 3: Electrophysiological Studies on Isolated Cardiomyocytes
This in vitro protocol allows for the direct assessment of the effects of Cetamolol on the electrophysiological properties of individual heart cells.
Materials:
-
This compound
-
Isolated ventricular myocytes
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Perfusion system
-
Appropriate external and internal solutions for recording specific ion channels
Procedure:
-
Isolate ventricular myocytes from a suitable animal model (e.g., dog, rabbit, guinea pig) using established enzymatic digestion protocols.
-
Establish a whole-cell patch-clamp recording configuration on a single, healthy myocyte.
-
Record baseline action potentials and specific ionic currents (e.g., L-type Ca2+ current, ICa,L) under control conditions.
-
Perfuse the cell with a solution containing this compound at the desired concentration.
-
After a stabilization period, record the changes in action potential parameters (e.g., action potential duration at 90% repolarization, APD90) and ionic currents.
-
Perform a washout with the control solution to assess the reversibility of the drug's effects.
-
Repeat with different concentrations of Cetamolol to establish a dose-response relationship.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of β1-adrenergic receptors in the pathophysiology of cardiac arrhythmias. The protocols and illustrative data provided in these application notes offer a framework for researchers to design and execute robust preclinical studies to further elucidate its antiarrhythmic potential and mechanisms of action. Careful consideration of the experimental model, drug concentrations, and endpoints will be crucial for obtaining meaningful and reproducible results.
References
Application Notes and Protocols for Cetamolol Hydrochloride in In Vivo Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetamolol hydrochloride is a cardioselective β1-adrenergic receptor antagonist.[1] It possesses partial agonist activity (intrinsic sympathomimetic activity) and notably lacks membrane-stabilizing activity, making it a subject of interest in cardiovascular research.[2][3] These characteristics influence its electrophysiological profile, distinguishing it from other β-blockers. In vivo electrophysiology studies are crucial for elucidating the effects of cetamolol on cardiac conduction, refractoriness, and arrhythmogenesis in a complex physiological environment.
This document provides detailed application notes and protocols for conducting in vivo electrophysiology studies with this compound.
Mechanism of Action
Cetamolol selectively blocks β1-adrenergic receptors, which are predominantly found in cardiac tissue.[1] These receptors are coupled to a Gs-protein, which, upon stimulation by catecholamines like norepinephrine and epinephrine, activates adenylyl cyclase.[4] This leads to an increase in intracellular cyclic AMP (camp), activation of protein kinase A (PKA), and subsequent phosphorylation of calcium channels and other proteins. The overall effect is an increase in heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).
By competitively antagonizing these receptors, this compound attenuates the effects of sympathetic stimulation on the heart. Its partial agonist activity means that it can cause a mild stimulation of the β1-receptor, which can be observed as an initial increase in the force of cardiac contraction at certain doses.[2]
Signaling Pathway of β1-Adrenergic Receptor and Cetamolol Action
Caption: β1-Adrenergic Receptor Signaling and Cetamolol Blockade.
Quantitative Data
The following tables summarize quantitative data for this compound from in vivo studies.
Table 1: In Vivo Dose-Response in Animal Models
| Animal Model | Route of Administration | Dose Range | Observed Effects | Reference |
| Anesthetized Dogs | Intravenous | 3 - 15 mg/kg | Dose-related decline in the force of cardiac contraction, preceded by an initial increase. | [2] |
| Conscious Dogs and Monkeys | Oral | Not specified | Peak effect observed at 1-2 hours, with effects persisting for the 5-hour test period. | [5] |
Table 2: In Vivo Dose-Response in Human Studies
| Study Population | Route of Administration | Dose(s) | Observed Effects | Reference |
| Healthy Volunteers | Oral | 10, 25, and 50 mg (single dose) | Maximal β1-adrenoceptor blockade at 2 hours; clinically significant blockade at 24 hours. | [6] |
| Hypertensive Patients | Oral | 5-15 mg/day and 15-50 mg/day (titrated) | Significant reduction in supine systolic/diastolic blood pressure compared to placebo. | [7] |
| Healthy Volunteers | Oral | 30 mg (single dose) | Equipotent β1-blockade to 100 mg atenolol and 80 mg nadolol in inhibiting exercise-induced tachycardia. |
Experimental Protocols
This section provides a detailed protocol for an in vivo electrophysiology study in a canine model to assess the effects of this compound. This protocol can be adapted for other large animal models.
Experimental Workflow
Caption: In Vivo Electrophysiology Experimental Workflow.
Animal Preparation
-
Animal Model: Mongrel dogs of either sex, weighing 15-25 kg.
-
Anesthesia: Anesthetize with an appropriate agent (e.g., sodium pentobarbital, 30 mg/kg IV initial dose, followed by maintenance infusion). Anesthesia depth should be monitored throughout the experiment.
-
Ventilation: Intubate the animal and provide mechanical ventilation with room air supplemented with oxygen to maintain normal blood gas levels.
-
Physiological Monitoring: Monitor core body temperature and maintain at 37°C using a heating pad.
Surgical Procedures
-
Vascular Access: Isolate and cannulate the femoral artery for blood pressure monitoring and the femoral vein for drug and fluid administration.
-
Catheter Placement:
-
Introduce a 6F quadripolar or octopolar electrode catheter into the right jugular vein.
-
Under fluoroscopic guidance, advance the catheter into the right atrium and right ventricle.
-
Position the distal electrodes at the right ventricular apex for pacing and recording, and the proximal electrodes in the high right atrium for pacing and recording.
-
A separate catheter can be placed across the His bundle region for recording His bundle electrograms.
-
Electrophysiological Recordings
-
Surface ECG: Record a standard lead II surface electrocardiogram.
-
Intracardiac Electrograms: Record high right atrial (HRA), His bundle (HBE), and right ventricular (RVA) electrograms.
-
Data Acquisition: All signals should be amplified, filtered (e.g., 30-500 Hz for bipolar electrograms), and digitized for continuous recording and offline analysis using a suitable data acquisition system.
Drug Administration
-
Formulation: Prepare a stock solution of this compound in sterile saline.
-
Dosing Regimen:
-
After a stabilization period and baseline recordings, administer this compound as a slow intravenous infusion.
-
A dose-ranging study can be performed, for example, with escalating doses of 1, 3, and 10 mg/kg, allowing for a sufficient equilibration period between doses.
-
Electrophysiological Measurements
-
Baseline and Post-Drug Measurements:
-
Heart Rate: Measured from the surface ECG.
-
Blood Pressure: Mean arterial pressure.
-
ECG Intervals: PR, QRS duration, and QT interval (corrected for heart rate, e.g., using Bazett's formula).
-
Intracardiac Conduction Intervals: AH (atrial-to-His) and HV (His-to-ventricular) intervals.
-
-
Programmed Electrical Stimulation (PES):
-
Refractory Periods: Determine the atrial and ventricular effective refractory periods (AERP and VERP) using a standard S1-S2 protocol. Deliver a train of 8 stimuli (S1) at a fixed cycle length, followed by a premature stimulus (S2). The S1-S2 interval is progressively decreased until the S2 fails to capture.
-
Sinoatrial Node Function: Assess sinus node recovery time (SNRT) by rapid atrial pacing for 30 seconds followed by abrupt cessation.
-
AV Nodal Function: Determine the Wenckebach cycle length and the AV nodal effective refractory period (AVNERP).
-
Arrhythmia Induction: Perform programmed ventricular stimulation to assess the vulnerability to ventricular arrhythmias.
-
Data Analysis
-
Measure all electrophysiological parameters at baseline and after each dose of this compound.
-
Express data as mean ± standard error of the mean (SEM).
-
Use appropriate statistical tests (e.g., paired t-test or ANOVA) to compare baseline and post-drug values. A p-value of <0.05 is typically considered statistically significant.
References
- 1. researchgate.net [researchgate.net]
- 2. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cetamolol: a new cardioselective beta-adrenoceptor blocking agent without membrane-stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo canine cardiac electrophysiologic profile of 1,4-benzodiazepine IKs blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Antihypertensive efficacy of cetamolol: a dose-titrated study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Development and Validation of a Stability-Indicating Assay Method for Cetamolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetamolol Hydrochloride is a beta-adrenergic antagonist with cardioselective properties. To ensure the quality, safety, and efficacy of a drug product, it is crucial to develop and validate a stability-indicating assay method (SIAM). This method is essential for quantifying the drug substance in the presence of its degradation products, which may form during manufacturing, storage, or handling. This document provides a comprehensive protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, in accordance with International Council for Harmonisation (ICH) guidelines.
Predicted Degradation Pathways of this compound
The chemical structure of this compound contains several functional groups susceptible to degradation, including an ether linkage, a secondary amine, a secondary alcohol, and an amide group. Understanding these potential degradation pathways is critical for designing forced degradation studies and developing a robust analytical method.
-
Hydrolysis: The amide and ether linkages in the Cetamolol molecule are susceptible to hydrolysis under acidic and basic conditions. Amide hydrolysis would lead to the formation of a carboxylic acid and an amine, while ether cleavage is also possible under more drastic conditions.
-
Oxidation: The secondary amine and secondary alcohol moieties are prone to oxidation, which can be induced by peroxide or atmospheric oxygen. This can lead to the formation of N-oxides, dealkylation products, or ketones.
-
Thermal Degradation: Elevated temperatures can provide the energy needed to initiate and accelerate various degradation reactions.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of photolytic degradation products.
Caption: Predicted degradation pathways of this compound under various stress conditions.
Proposed Stability-Indicating HPLC Method
The following HPLC method is proposed as a starting point for the analysis of this compound and its degradation products. Optimization may be required based on the results of the forced degradation studies.
Table 1: Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Instrument | High-Performance Liquid Chromatograph with UV/Vis or Photodiode Array (PDA) Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Diluent | Mobile Phase |
Experimental Protocols
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Stock Solution (1000 µg/mL): Accurately weigh an amount of the drug product powder equivalent to 100 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes. Dilute to volume with the diluent and mix well. Filter a portion of this solution through a 0.45 µm syringe filter.
-
Working Sample Solution (100 µg/mL): Pipette 10 mL of the filtered Sample Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
Perform forced degradation studies on a 1000 µg/mL solution of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1] The duration and conditions may need to be adjusted to achieve the target degradation.
-
Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 1N HCl. Heat at 80°C for 24 hours. Cool the solution and neutralize with an appropriate volume of 1N NaOH. Dilute to a final concentration of 100 µg/mL with the diluent.
-
Alkaline Hydrolysis: To 5 mL of the stock solution, add 5 mL of 1N NaOH. Heat at 80°C for 24 hours. Cool the solution and neutralize with an appropriate volume of 1N HCl. Dilute to a final concentration of 100 µg/mL with the diluent.
-
Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the diluent.
-
Thermal Degradation: Expose the solid drug substance and a 1000 µg/mL solution to 105°C for 48 hours. Prepare a 100 µg/mL solution of the solid sample in the diluent.
-
Photolytic Degradation: Expose the solid drug substance and a 1000 µg/mL solution to UV light (254 nm) and visible light for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Prepare a 100 µg/mL solution of the solid sample in the diluent.
A control sample (unstressed) should be prepared and analyzed alongside the stressed samples.
Caption: Workflow for conducting forced degradation studies of this compound.
Data Presentation & Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines. The following parameters should be evaluated.
Inject the working standard solution six times and evaluate the system suitability parameters.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | > 2000 | |
| % RSD of Peak Areas | ≤ 2.0% |
Specificity is demonstrated by the absence of interference from the placebo and the resolution of the Cetamolol peak from all degradation product peaks. A photodiode array (PDA) detector can be used to assess peak purity.
Table 3: Results of Forced Degradation Studies
| Stress Condition | % Degradation | Retention Time (min) of Degradation Products | Resolution (Cetamolol vs. Nearest Degradant) |
| Acid Hydrolysis | |||
| Alkaline Hydrolysis | |||
| Oxidative | |||
| Thermal | |||
| Photolytic |
Analyze a series of solutions of this compound over a concentration range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Table 4: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 50 | |
| 75 | |
| 100 | |
| 125 | |
| 150 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation |
Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120%).
Table 5: Accuracy Data
| Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | |||
| 100% | |||
| 120% | |||
| Mean % Recovery |
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same batch at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Analyze six replicate samples of the same batch on a different day, by a different analyst, or on a different instrument.
Table 6: Precision Data
| Precision Type | % RSD of Assay Results |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Evaluate the effect of small, deliberate variations in the method parameters on the results.
Table 7: Robustness Study
| Parameter Varied | Variation | Effect on Results (% RSD) |
| Flow Rate | ± 0.1 mL/min | |
| Mobile Phase pH | ± 0.2 units | |
| Column Temperature | ± 5 °C | |
| Organic Phase in Mobile Phase | ± 2% |
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
Table 8: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | |
| LOQ |
Conclusion
This document provides a comprehensive framework for the development and validation of a stability-indicating HPLC method for the determination of this compound. The proposed method and protocols are based on established scientific principles and regulatory guidelines. The successful implementation of these procedures will result in a reliable and robust analytical method suitable for routine quality control and stability testing of this compound in pharmaceutical products.
References
Troubleshooting & Optimization
Technical Support Center: Cetamolol Hydrochloride in In Vitro Research
Welcome to the technical support center for Cetamolol Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro studies with this compound, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective β1-adrenergic receptor antagonist, commonly known as a beta-blocker. Its primary mechanism of action is to block the binding of catecholamines, such as epinephrine and norepinephrine, to β1-adrenergic receptors. These receptors are predominantly found in cardiac tissue. This blockade inhibits the downstream signaling cascade, leading to effects such as reduced heart rate and myocardial contractility.
Q2: I am having trouble dissolving this compound for my experiment. What are the recommended solvents?
Q3: What is the lipophilicity of Cetamolol?
The lipophilicity of a compound is often estimated by its LogP value. The calculated XLogP3 value for Cetamolol is 1.4. This suggests that Cetamolol is a moderately lipophilic compound, which is consistent with its classification as a beta-blocker.
Q4: What concentrations of this compound are typically used in in vitro assays?
The effective concentration of this compound will vary depending on the cell type and the specific assay. However, studies on other beta-blockers in cell-based assays have used concentrations up to 500 µM[1]. It is recommended to perform a dose-response curve to determine the optimal concentration range for your experimental setup.
Troubleshooting Guide: Solubility Issues
Problem: this compound is not fully dissolving in my aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic aqueous solubility | Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol first. Then, dilute the stock solution into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts. | The compound will be fully dissolved in the final experimental medium. |
| Incorrect pH of the buffer | The solubility of ionizable compounds like this compound can be pH-dependent. Try adjusting the pH of your buffer. For a basic compound like a beta-blocker, solubility may increase at a slightly acidic pH. | Improved dissolution of the compound in the aqueous buffer. |
| Insufficient mixing or time | Ensure vigorous vortexing or sonication after adding the compound to the solvent. Allow sufficient time for dissolution, which may be longer for some compounds. | Complete dissolution of the compound. |
| Precipitation upon dilution | The compound may be precipitating out of the aqueous buffer after dilution from the organic stock. Try lowering the final concentration of this compound or using a different co-solvent system. | A clear, stable solution at the desired final concentration. |
Data Presentation
Table 1: Physicochemical Properties of Cetamolol
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₆N₂O₄ | PubChem |
| Molecular Weight | 310.39 g/mol | PubChem |
| Form | Hydrochloride Salt | N/A |
| Calculated XLogP3 | 1.4 | PubChem |
Table 2: Solubility of Various Beta-Blockers in Water (for reference)
Note: This table provides a general reference for the aqueous solubility of other beta-blockers and is intended to give a qualitative understanding. The solubility of this compound should be experimentally determined.
| Beta-Blocker | Water Solubility (mg/L) |
| Carazolol | 8.52[2] |
| Metoprolol | 16900[2] |
| Atenolol | 13300[3] |
| Propranolol | 62.1[3] |
| Pindolol | 860[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in an organic solvent.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM). A datasheet from a commercial supplier suggests preparing solutions with the following volumes for a given amount of this compound to achieve specific concentrations.[4]
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
-
Objective: To experimentally determine the approximate aqueous solubility of this compound in a specific buffer.
-
Materials:
-
This compound powder
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
Small glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration measurement
-
-
Procedure:
-
Add an excess amount of this compound powder to a glass vial containing a known volume of the aqueous buffer.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with the same buffer to a concentration within the linear range of your analytical method.
-
Determine the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC with a standard curve).
-
Calculate the original concentration in the supernatant to determine the aqueous solubility.
-
Visualizations
Signaling Pathway of this compound
This compound, as a β1-adrenergic receptor antagonist, primarily interferes with the Gs protein-coupled signaling pathway in cardiomyocytes. The following diagram illustrates this pathway.
Caption: β1-Adrenergic Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Solubility Assessment
The following workflow outlines the key steps for preparing and assessing the solubility of this compound for in vitro studies.
Caption: A logical workflow for preparing this compound solutions for in vitro experiments.
References
- 1. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Beta-Blockers in Environment - A Review [jscimedcentral.com]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. targetmol.com [targetmol.com]
Technical Support Center: Analysis of Cetamolol Hydrochloride Degradation Products
Disclaimer: Information on the specific degradation pathways and products of Cetamolol Hydrochloride is limited in publicly available scientific literature. The guidance, experimental protocols, and potential degradation pathways described in this document are based on established principles of pharmaceutical stability testing and data from structurally related beta-blocker medications. Researchers should use this information as a general guide and validate all methods for their specific application.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of this compound?
Forced degradation studies are essential to develop and validate stability-indicating analytical methods.[1][2][3] Based on ICH guidelines and studies on similar beta-blockers, the following stress conditions are recommended:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C).[1][3]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[1][3]
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[1][3]
-
Thermal Degradation: Dry heat at temperatures ranging from 60°C to 105°C.[4]
-
Photolytic Degradation: Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[4]
Q2: Which analytical technique is most suitable for analyzing this compound and its degradation products?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and suitable technique for separating and quantifying this compound and its degradation products. For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[5]
Q3: How can I develop a stability-indicating HPLC method for this compound?
A stability-indicating method is one that can accurately quantify the drug in the presence of its degradation products, impurities, and excipients. The key steps include:
-
Perform forced degradation studies to generate degradation products.
-
Select a suitable C18 or C8 analytical column.
-
Optimize the mobile phase composition (typically a mixture of a buffer like phosphate or acetate and an organic solvent like acetonitrile or methanol) to achieve good resolution between the parent drug and all degradation products.
-
Select an appropriate detection wavelength where this compound and its degradation products have significant absorbance.
-
Validate the method according to ICH guidelines (specificity, linearity, accuracy, precision, robustness, LOD, and LOQ).
Q4: What are the potential degradation pathways for this compound?
Based on the chemical structure of this compound and known degradation pathways of other aryloxypropanolamine beta-blockers, potential degradation pathways include:
-
Hydrolysis: Cleavage of the ether linkage or the amide group under acidic or basic conditions.
-
Oxidation: Oxidation of the secondary alcohol or the amine group. The ether linkage can also be a site for oxidative cleavage.
-
Dimerization: Formation of dimers, which has been observed for other beta-blockers like Esmolol.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor resolution between Cetamolol and degradation peaks in HPLC. | 1. Inappropriate mobile phase composition. 2. Incorrect column chemistry. 3. Suboptimal flow rate or temperature. | 1. Adjust the organic-to-aqueous ratio in the mobile phase. 2. Vary the pH of the aqueous phase. 3. Try a different column (e.g., different stationary phase or particle size). 4. Optimize the flow rate and column temperature. |
| No degradation observed under stress conditions. | 1. Stress conditions are too mild. 2. Cetamolol is highly stable under the tested conditions. | 1. Increase the concentration of the stress agent (acid, base, H₂O₂). 2. Increase the temperature or duration of exposure. 3. If no degradation is seen even under harsh conditions, the molecule can be considered stable under those specific stress types.[1] |
| Too much degradation (parent peak disappears). | 1. Stress conditions are too harsh. | 1. Decrease the concentration of the stress agent. 2. Reduce the temperature or duration of exposure. 3. Neutralize the sample after a shorter time interval to stop the reaction. |
| Inconsistent peak areas in replicate injections. | 1. Improper sample preparation. 2. HPLC system instability (e.g., pump issues, leaks). 3. Column degradation. | 1. Ensure complete dissolution and accurate dilution of samples. 2. Check the HPLC system for leaks and ensure proper pump performance. 3. Equilibrate the column for a sufficient time before analysis. 4. Use a guard column to protect the analytical column. |
| Ghost peaks or baseline noise. | 1. Contaminated mobile phase or diluent. 2. Carryover from previous injections. 3. Sample matrix effects. | 1. Use fresh, high-purity solvents and reagents. 2. Implement a robust needle wash program in the autosampler. 3. Perform a blank injection to identify the source of the ghost peaks. |
Data Presentation
Table 1: Example Summary of Forced Degradation Results for a Beta-Blocker
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl (80°C, 8h) | 15.2% | 3 | DP1 (2.5 min) |
| 0.1 M NaOH (80°C, 4h) | 22.5% | 2 | DP2 (3.1 min) |
| 10% H₂O₂ (RT, 24h) | 18.7% | 4 | DP3 (4.2 min) |
| Dry Heat (105°C, 48h) | 5.1% | 1 | DP4 (5.0 min) |
| Photolytic (UV/Vis) | 8.9% | 2 | DP5 (6.2 min) |
Table 2: Example Validation Summary for a Stability-Indicating HPLC Method
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Specificity | No interference from blank, placebo, or degradation products. |
Experimental Protocols
1. Forced Degradation Study Protocol (General Template)
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).
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Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Keep at 60°C for 8 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Keep at 60°C for 4 hours. Cool, neutralize with 1 M HCl, and dilute to 100 µg/mL.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to 100 µg/mL.
-
Thermal Degradation: Keep the solid drug powder in a hot air oven at 105°C for 48 hours. Dissolve and dilute to 100 µg/mL.
-
Photolytic Degradation: Expose the solid drug to UV/Visible light as per ICH Q1B guidelines. Dissolve and dilute to 100 µg/mL.
-
Control Sample: Prepare a 100 µg/mL solution of this compound without subjecting it to any stress.
2. Stability-Indicating RP-HPLC Method (Example)
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0 adjusted with phosphoric acid) in a 40:60 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Visualizations
Caption: Workflow for forced degradation and analysis of Cetamolol HCl.
Caption: Hypothetical degradation pathways for this compound.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
Technical Support Center: Cetamolol Hydrochloride HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with poor signal-to-noise (S/N) ratios during the HPLC analysis of Cetamolol Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-noise ratio for reliable quantification in HPLC?
A good signal-to-noise ratio is crucial for accurate and precise quantification. While a ratio of 3:1 is generally acceptable for detection (LOD), a ratio of at least 10:1 is typically required for reliable quantification (LOQ). For optimal precision and to ensure that the method is robust, aiming for an S/N ratio greater than 100 is often recommended, as this minimizes the contribution of baseline noise to variability in peak integration.
Q2: I can't find a validated HPLC method for this compound. Where should I start?
Table 1: Physicochemical Properties of Cetamolol
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₆N₂O₄ | [3][4] |
| Molar Mass | 310.394 g/mol | [4][5] |
| CAS Number (HCl) | 77590-95-5 | [4][5] |
Q3: What is the typical UV absorbance wavelength for this compound?
A specific UV absorbance maximum for this compound is not definitively published. However, based on its chemical structure and data from similar beta-blockers, a starting wavelength for UV detection would be in the range of 220-280 nm.[1][6] It is highly recommended to determine the optimal wavelength experimentally by running a UV scan of a standard solution.
Q4: My baseline is very noisy. What are the most common causes?
High baseline noise can originate from several sources within the HPLC system. The most common culprits are the mobile phase, the detector, and the pump.[1] Specific issues include contaminated solvents, improper mobile phase preparation or degassing, a failing detector lamp, or pulsations from the pump.[1]
Troubleshooting Guide for Poor Signal-to-Noise
This guide provides a systematic approach to diagnosing and resolving issues related to a poor signal-to-noise ratio in your this compound HPLC analysis.
Diagram: Systematic Troubleshooting Workflow for Poor S/N Ratio
Caption: A step-by-step workflow for troubleshooting a poor signal-to-noise ratio.
Diagram: Common Sources of HPLC Baseline Noise
Caption: Key contributors to baseline noise in an HPLC system.
Troubleshooting in Detail
Table 2: Common Problems, Causes, and Solutions for Poor S/N Ratio
| Problem | Potential Cause | Recommended Solution(s) |
| Random, high-frequency noise | Mobile Phase: Contaminated solvents or water; insufficient degassing leading to air bubbles.[1] | Use fresh, HPLC-grade solvents and water. Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging.[1] |
| Detector: Dirty flow cell or failing lamp. | Flush the flow cell with appropriate solvents (e.g., isopropanol). Check the lamp's energy output and replace if it's below the recommended level. | |
| Regular, periodic noise (pulsations) | Pump: Faulty check valves, worn piston seals, or leaks in the system. | Purge the pump to remove air bubbles. If pulsations continue, replace check valves and piston seals. Check all fittings for leaks. |
| Baseline Drift (wandering) | Column: Insufficient column equilibration time, especially after changing mobile phase composition.[1] | Allow the column to equilibrate with at least 10-20 column volumes of the new mobile phase before starting analysis. |
| Environment: Fluctuations in ambient laboratory temperature. | Use a column oven to maintain a stable temperature for the column and mobile phase. | |
| Mobile Phase: Slow decomposition or change in the composition of the mobile phase. | Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and the pH is stable. | |
| Low Analyte Signal | Method Parameters: Suboptimal detection wavelength. | Determine the absorbance maximum (λmax) of this compound by scanning a standard solution with a UV-Vis spectrophotometer. |
| Sample: Injection volume too low or sample concentration too dilute. | Increase the injection volume (without overloading the column) or increase the sample concentration. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation and System Degassing
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Solvent Selection: Use only HPLC-grade or LC-MS grade acetonitrile, methanol, and water. Use high-purity salts (e.g., potassium phosphate, ammonium acetate) for buffer preparation.
-
Buffer Preparation: Accurately weigh and dissolve the buffer salt in HPLC-grade water. Adjust the pH using an appropriate acid or base (e.g., phosphoric acid). Filter the buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove particulates.
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Mixing: Premix the aqueous and organic components of the mobile phase in the desired ratio. For instance, a starting mobile phase could be a 70:30 (v/v) mixture of a 25mM phosphate buffer (pH 3.0) and acetonitrile.[1]
-
Degassing:
-
Inline Degasser: This is the most common and effective method. Ensure the degasser is functioning correctly.
-
Helium Sparging: Bubble helium through the mobile phase reservoir for 5-10 minutes. This is very effective but requires a continuous supply of helium.
-
Sonication: Place the mobile phase reservoir in an ultrasonic bath for 10-15 minutes. This is less effective for continuous degassing during a run.
-
-
System Purge: After placing the new mobile phase on the system, purge all pump lines to ensure no air bubbles are trapped.
Protocol 2: HPLC System Flush and Cleaning
If you suspect contamination is causing baseline noise, a system flush is recommended.
-
Remove Column: Disconnect the column and replace it with a union.
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Flush with Water: Flush all pump lines and the flow path with HPLC-grade water for at least 30 minutes to remove any buffer salts.
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Organic Solvent Flush: Flush the system with 100% Isopropanol or Methanol for 30 minutes. Isopropanol is particularly effective at removing organic contaminants.
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Re-equilibration: Reinstall the column (or a new one if the old one is suspected to be irreversibly contaminated) and equilibrate with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.
Proposed Starting HPLC Method for this compound
This method is based on common conditions for other beta-blockers and should be optimized for your specific instrument and application.
Table 3: Suggested Starting HPLC Parameters
| Parameter | Suggested Condition | Rationale/Comments |
| Column | C18, 150 x 4.6 mm, 5 µm | A standard reversed-phase column suitable for many pharmaceutical compounds.[1] |
| Mobile Phase | Acetonitrile : 25mM Potassium Phosphate Buffer (pH 3.0) (30:70 v/v) | A common mobile phase for beta-blockers. Adjusting the organic ratio will control retention time. The low pH ensures the amine group is protonated, which can improve peak shape.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at ~227 nm or ~275 nm | Wavelengths used for similar compounds like Atenolol.[1] It is critical to determine the λmax for Cetamolol experimentally. |
| Column Temperature | 30 °C | Using a column oven improves reproducibility and can enhance peak shape. |
| Injection Volume | 10 µL | A typical starting volume. Adjust based on sample concentration and detector response. |
| Diluent | Mobile Phase | Using the mobile phase as the sample diluent is generally recommended to avoid peak distortion. |
References
Technical Support Center: Troubleshooting Cetamolol Hydrochloride Variability in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in animal studies involving Cetamolol Hydrochloride.
Troubleshooting Guides
This section offers a structured approach to identifying and mitigating common sources of variability in your experiments.
Issue 1: High Variability in Pharmacokinetic (PK) Profiles (e.g., Cmax, AUC)
Question: We are observing significant animal-to-animal variability in the plasma concentrations of this compound following oral administration. What are the potential causes and how can we troubleshoot this?
Answer:
High pharmacokinetic variability is a common challenge in preclinical studies. The following factors, from drug formulation to animal-specific characteristics, can contribute to this issue. A systematic investigation is crucial for identifying the root cause.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Drug Formulation and Administration | Verify the stability and homogeneity of the this compound formulation. Ensure consistent and accurate oral gavage technique. | Protocol 1: Formulation Analysis & Gavage Technique Verification |
| Animal-Specific Factors | Assess the impact of genetic background, sex, and age on drug metabolism. Standardize these factors across experimental groups. | Protocol 2: Assessment of Animal-Specific Factors |
| Physiological State | Control for environmental stressors and standardize the diet and fasting/feeding schedule of the animals. | Protocol 3: Standardization of Physiological Conditions |
| Drug Metabolism Differences | Characterize the primary metabolic pathways of this compound in the specific animal model. Consider potential genetic polymorphisms in drug-metabolizing enzymes. | Protocol 4: In Vitro Metabolic Stability Assay |
Issue 2: Inconsistent Pharmacodynamic (PD) Response (e.g., Heart Rate, Blood Pressure)
Question: Despite administering the same dose of this compound, we are seeing a wide range of effects on heart rate and blood pressure. How can we address this pharmacodynamic variability?
Answer:
Inconsistent pharmacodynamic responses can stem from variability in drug exposure (pharmacokinetics) or from differences in how the drug interacts with its target at the physiological level.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Pharmacokinetic Variability | First, rule out PK variability as the primary cause by correlating drug exposure (AUC) with the observed pharmacodynamic effect. | Protocol 5: PK/PD Correlation Analysis |
| Receptor Density and Function | Investigate potential differences in β1-adrenergic receptor density or function among the animals. | Protocol 6: Receptor Binding Assay |
| Animal Stress Levels | High stress levels can increase sympathetic tone, counteracting the effects of a beta-blocker. Acclimatize animals properly and minimize handling stress. | Protocol 3: Standardization of Physiological Conditions |
| Genetic Polymorphisms in Drug Target | Consider the possibility of genetic variations in the β1-adrenergic receptor that could alter drug binding or signaling.[1][2][3] | Literature review for known polymorphisms in the specific animal strain. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cardioselective β1-adrenergic receptor antagonist.[4][5] This means it primarily blocks the action of catecholamines (like adrenaline and noradrenaline) at the β1-receptors in the heart. This leads to a decrease in heart rate, cardiac contractility, and blood pressure. It also possesses partial agonist activity.[4][6]
Q2: How is this compound metabolized and could this contribute to variability?
A2: While specific data on this compound's metabolism is limited, beta-blockers are often metabolized by cytochrome P450 (CYP) enzymes in the liver.[7][8][9] Significant species and even inter-individual differences in CYP enzyme activity exist, which can be a major source of pharmacokinetic variability.[10][11][12][13][14] For example, genetic polymorphisms in enzymes like CYP2D6 are known to affect the metabolism of many beta-blockers in humans and can have analogous counterparts in animal models.[1][15]
Q3: What are the best practices for oral gavage to minimize variability?
A3: Proper oral gavage technique is critical for reducing variability. Key practices include:
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Correct Needle Size: Use a gavage needle of the appropriate length and gauge for the size of the animal.[16][17]
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Proper Restraint: Ensure firm but gentle restraint to prevent movement and injury.[18][19]
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Correct Placement: The needle should be guided along the roof of the mouth and gently advanced into the esophagus. Never force the needle.[16]
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Slow Administration: Administer the compound slowly to prevent reflux.[20]
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Training and Consistency: All personnel performing the procedure should be properly trained and follow a standardized protocol.[17][20]
Q4: Can the stress of the experiment itself affect the results of a cardiovascular drug like Cetamolol?
A4: Yes, absolutely. Stress can significantly impact cardiovascular parameters by increasing sympathetic nervous system activity and catecholamine release.[21][22][23][24] This can counteract the effects of a beta-blocker, leading to an underestimation of its efficacy or increased variability in the results. It is crucial to properly acclimatize animals to the experimental conditions and minimize handling and environmental stressors.
Q5: Are there known species differences in the response to beta-blockers?
A5: Yes, significant species differences in both the pharmacokinetics and pharmacodynamics of drugs are well-documented.[14][25][26][27] These can be due to variations in drug-metabolizing enzymes, receptor subtypes and densities, and overall physiology.[7][8][13] For cardiovascular drugs, in particular, differences in cardiac physiology between species (e.g., mice and humans) can lead to different drug responses.[28] Therefore, the choice of animal model is a critical consideration in the experimental design.
Data Presentation
Table 1: Common Sources of Variability in this compound Animal Studies
| Category | Specific Factor | Potential Impact |
| Drug-Related | Formulation (solubility, stability) | Affects absorption and bioavailability.[29][30] |
| Dose Volume | Can lead to reflux and inaccurate dosing if too high.[17] | |
| Procedure-Related | Administration Technique (e.g., gavage) | Inconsistent technique can cause stress and variable absorption.[31] |
| Animal Handling | Can induce stress, altering cardiovascular baseline.[21][22] | |
| Animal-Related | Species and Strain | Differences in drug metabolism and target receptors.[12][26] |
| Genetic Polymorphisms | Variation in metabolizing enzymes (e.g., CYPs) and receptors (e.g., ADRB1).[1] | |
| Sex and Age | Hormonal and developmental differences in drug disposition.[11][14] | |
| Health Status | Underlying disease can alter drug metabolism and response.[11] | |
| Environmental | Diet and Housing Conditions | Can influence gut microbiome and enzyme activity. |
| Stressors (noise, light) | Can elevate sympathetic tone, affecting cardiovascular measurements.[21][22] |
Experimental Protocols
Protocol 1: Formulation Analysis & Gavage Technique Verification
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Objective: To ensure the this compound formulation is homogenous and stable, and that the administration technique is consistent.
-
Methodology:
-
Formulation Analysis:
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Prepare the dosing formulation as per the study protocol.
-
Collect samples from the top, middle, and bottom of the bulk formulation container at the beginning and end of the dosing period.
-
Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV).
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Acceptance Criteria: The concentration across all samples should be within ±10% of the target concentration.
-
-
Gavage Technique Verification:
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Have a trained observer watch the dosing procedure for multiple animals and across different technicians.
-
Use a checklist to ensure adherence to the standardized procedure (restraint, needle insertion, administration speed).
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Consider using a small volume of a colored dye (e.g., Evans blue) in a subset of satellite animals to visually confirm correct placement in the stomach upon necropsy.
-
-
Protocol 4: In Vitro Metabolic Stability Assay
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Objective: To determine the rate of metabolism of this compound in the liver microsomes of the animal species being used.
-
Methodology:
-
Materials: Pooled liver microsomes from the relevant species, NADPH regenerating system, this compound, and a positive control compound with known metabolic stability.
-
Procedure:
-
Incubate this compound (at a fixed concentration, e.g., 1 µM) with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
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Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
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Analyze the remaining concentration of this compound at each time point using LC-MS/MS.
-
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Protocol 5: PK/PD Correlation Analysis
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Objective: To determine the relationship between the systemic exposure of this compound and its pharmacodynamic effect.
-
Methodology:
-
In a cohort of animals, administer this compound and collect serial blood samples for pharmacokinetic analysis (to determine Cmax and AUC).
-
At the same time points, or over the same time course, measure the relevant pharmacodynamic endpoint (e.g., heart rate or blood pressure via telemetry).
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For each animal, plot the individual PD response (e.g., maximum change in heart rate) against its corresponding PK parameter (e.g., AUC).
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Data Analysis: Use regression analysis to determine the strength of the correlation between exposure and effect. A strong correlation (e.g., R² > 0.7) suggests that PK variability is a major driver of PD variability.
-
Visualizations
Caption: Cetamolol HCl β1-Adrenergic Receptor Blockade Pathway.
Caption: Troubleshooting Workflow for Experimental Variability.
Caption: Factors Contributing to In Vivo Study Variability.
References
- 1. Pharmacogenetic factors affecting β-blocker metabolism and response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacogenetics of β-Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cetamolol: a new cardioselective beta-adrenoceptor blocking agent without membrane-stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cetamolol - Wikipedia [en.wikipedia.org]
- 6. Cetamolol: cardiovascular effects of a new cardioselective beta-adrenoceptor blocker possessing partial agonistic activity and lacking membrane-stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A variety of cytochrome P450 enzymes and flavin-containing monooxygenases in dogs and pigs commonly used as preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. a-variety-of-cytochrome-p450-enzymes-and-flavin-containing-monooxygenases-in-dogs-and-pigs-commonly-used-as-preclinical-animal-models - Ask this paper | Bohrium [bohrium.com]
- 9. Polymorphic metabolism of the beta-adrenoreceptor blocking drugs and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing cytochrome P450 function using genetically engineered mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug metabolism under pathological and abnormal physiological states in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portal.abuad.edu.ng [portal.abuad.edu.ng]
- 13. A comparative review of the activity of enzymes of the cytochrome P450 system in humans and laboratory animals. Prognostic value of preclinical models in vivo | Miroshnikov | Translational Medicine [transmed.almazovcentre.ru]
- 14. portal.abuad.edu.ng [portal.abuad.edu.ng]
- 15. Item - Pharmacogenetic factors affecting β-blocker metabolism and response - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 16. research.sdsu.edu [research.sdsu.edu]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. instechlabs.com [instechlabs.com]
- 19. youtube.com [youtube.com]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. Chronic stress impacts the cardiovascular system: animal models and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.physiology.org [journals.physiology.org]
- 23. researchgate.net [researchgate.net]
- 24. journals.physiology.org [journals.physiology.org]
- 25. researchgate.net [researchgate.net]
- 26. FACTORS THAT AFFECT DRUG METABOLISM.pptx [slideshare.net]
- 27. Clinical pharmacokinetics in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. New study calls into question reliance on animal models in cardiovascular research - The Source - WashU [source.washu.edu]
- 29. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. dissolutiontech.com [dissolutiontech.com]
- 31. Overcoming In Vivo Delivery Challenges | Technology Networks [technologynetworks.com]
Technical Support Center: Enhancing the Stability of Cetamolol Hydrochloride in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of Cetamolol Hydrochloride in solution during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound solutions.
| Issue | Possible Causes | Recommended Actions |
| Unexpected decrease in this compound concentration over a short period. | pH instability: The solution pH may be promoting hydrolytic degradation. This compound, like many beta-blockers, can be susceptible to pH-dependent hydrolysis.[1][2][3] | 1. Verify and adjust pH: Immediately measure the pH of your solution. For initial studies, maintaining a pH range of 3-5 is often a good starting point for stability.[3] 2. Use appropriate buffers: Employ buffers like acetate or phosphate to maintain a stable pH.[3] Be aware of potential buffer catalysis and validate your buffer system. |
| Photodegradation: Exposure to ambient or UV light can cause degradation of light-sensitive compounds.[1][4][5] | 1. Protect from light: Store solutions in amber vials or wrap containers with aluminum foil.[1] 2. Minimize light exposure during experiments: Conduct experimental manipulations under low-light conditions or use light-blocking shields. | |
| Oxidative degradation: The presence of dissolved oxygen or oxidizing agents can lead to the formation of degradation products.[1][2][6] | 1. Use de-gassed solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before preparing solutions. 2. Consider antioxidants: If compatible with your experimental design, the addition of antioxidants can mitigate oxidation. | |
| Thermal degradation: Elevated temperatures can accelerate degradation kinetics.[1][2][7] | 1. Control temperature: Store stock solutions and working solutions at recommended temperatures (e.g., refrigerated or frozen). 2. Avoid prolonged exposure to high temperatures: During experimental procedures, minimize the time solutions are kept at elevated temperatures. | |
| Appearance of unknown peaks in HPLC chromatograms. | Formation of degradation products: The new peaks likely correspond to molecules formed from the breakdown of this compound. | 1. Perform forced degradation studies: Systematically expose the drug to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[6][8][9] This will help in identifying the unknown peaks. 2. Utilize LC-MS for identification: Couple your HPLC to a mass spectrometer to determine the mass-to-charge ratio of the unknown peaks, aiding in their structural elucidation.[10][11] |
| Precipitation or cloudiness observed in the solution. | Poor solubility at the current pH or temperature: The solubility of this compound may be compromised under the current storage or experimental conditions. | 1. Adjust pH: Determine the pH at which precipitation occurs and adjust to a range where the compound is more soluble. 2. Temperature control: Assess if temperature fluctuations are causing the compound to fall out of solution. 3. Co-solvents: If permissible for the experiment, consider the use of a co-solvent to enhance solubility. |
Frequently Asked Questions (FAQs)
1. What are the primary factors that affect the stability of this compound in an aqueous solution?
The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2] Like many pharmaceuticals, it can undergo hydrolysis, photodegradation, and oxidation, leading to a loss of potency and the formation of impurities.[1][6]
2. What is a suitable pH range for preparing a stable stock solution of this compound?
3. How should I store my this compound solutions to ensure long-term stability?
For long-term storage, it is recommended to store this compound solutions at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures, protected from light by using amber vials or by wrapping the container in foil.[1] The choice between refrigeration and freezing will depend on the solvent system and the required storage duration. Always perform stability studies to validate your storage conditions.
4. I need to perform a study under physiological conditions (pH 7.4). What precautions should I take?
Working at physiological pH may accelerate the degradation of this compound compared to its optimal stability pH. It is advisable to:
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Prepare the solution fresh before each experiment.
-
Minimize the duration of the experiment.
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Store any intermediate solutions at a lower temperature (e.g., on ice) during the experiment.
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Include control samples to monitor for degradation over the experimental timeframe.
5. What are the expected degradation pathways for this compound?
Based on its chemical structure, which includes an ether linkage, a secondary alcohol, and a secondary amine, the likely degradation pathways for this compound include:
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Hydrolysis: Cleavage of the ether bond is a potential hydrolytic pathway, especially under acidic or basic conditions.
-
Oxidation: The secondary alcohol and amine moieties can be susceptible to oxidation.
A proposed general degradation pathway is illustrated below.
Caption: Proposed degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol:water 50:50).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV and visible light (as per ICH Q1B guidelines) at room temperature for 48 hours. A control sample should be wrapped in foil.
-
Sample Analysis: Before analysis, neutralize the acid and base-hydrolyzed samples. Analyze all samples, including an untreated control, using a validated stability-indicating HPLC method, preferably with mass spectrometric detection to identify degradation products.[10][12]
Protocol 2: pH-Rate Profile Study
This protocol is designed to determine the effect of pH on the degradation rate of this compound.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, and 12).
-
Sample Preparation: Spike this compound into each buffer to a final concentration of 100 µg/mL.
-
Incubation: Incubate the solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.
-
Time-Point Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Analysis: Immediately analyze the concentration of this compound in each aliquot using a validated HPLC method.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will give the apparent first-order degradation rate constant (k). Plot log(k) versus pH to generate the pH-rate profile and identify the pH of maximum stability.
Data Summary Tables
Table 1: Illustrative Results of a Forced Degradation Study
| Stress Condition | % Degradation of Cetamolol HCl | Number of Major Degradation Products | Observations |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 | Significant degradation observed. |
| 0.1 M NaOH, 60°C, 24h | 25.8% | 3 | More susceptible to alkaline hydrolysis. |
| 3% H₂O₂, RT, 24h | 12.5% | 1 | Evidence of oxidative degradation. |
| 80°C, 48h | 8.9% | 1 | Thermally labile to some extent. |
| UV/Visible Light, 48h | 5.1% | 1 | Minor photodegradation observed. |
| Control (RT, dark) | <1.0% | 0 | Stable under control conditions. |
Table 2: Example pH-Rate Profile Data for this compound at 50°C
| pH | Apparent Degradation Rate Constant (k) (h⁻¹) | Half-life (t½) (hours) |
| 2.0 | 0.015 | 46.2 |
| 4.0 | 0.005 | 138.6 |
| 6.0 | 0.012 | 57.8 |
| 7.4 | 0.028 | 24.8 |
| 9.0 | 0.065 | 10.7 |
| 12.0 | 0.150 | 4.6 |
Note: The data presented in these tables are for illustrative purposes and should be confirmed by experimental studies.
References
- 1. scitechnol.com [scitechnol.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of physicochemical factors affecting the stability of a pH-modulated solid dispersion and a tablet during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ajrconline.org [ajrconline.org]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Refining purification methods for Cetamolol Hydrochloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for Cetamolol Hydrochloride synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Disclaimer: Specific experimental data for this compound purification is limited in publicly available literature. Therefore, some of the detailed protocols and troubleshooting advice provided below are based on established methods for structurally similar beta-blocker hydrochloride salts, such as propranolol and esmolol.[1] These protocols should be considered as a starting point and may require optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective method for the purification of crude this compound, like many other hydrochloride salts of active pharmaceutical ingredients (APIs), is recrystallization.[2] This technique is effective at removing process-related impurities and unreacted starting materials. Chromatographic methods, such as column chromatography, can also be employed for purification, particularly for isolating small quantities of high-purity material or for separating closely related impurities.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: Selecting the right solvent system is critical for successful recrystallization. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is key to achieving a high recovery of pure crystals upon cooling. For beta-blocker hydrochloride salts, common recrystallization solvents include alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate), often in combination with an anti-solvent like heptane or other alkanes to induce precipitation.[1][2]
Q3: What are the likely impurities I might encounter in my crude this compound?
A3: Impurities in this compound can originate from the starting materials, byproducts of the synthesis, or degradation products. Based on the synthesis of related beta-blockers, potential impurities could include unreacted intermediates, products of side-reactions (e.g., N-alkylation), or diastereomers if chiral starting materials are used.[2] For instance, in the synthesis of a related compound, esmolol hydrochloride, unreacted free amine was a notable impurity.[3]
Q4: My recrystallization yield is very low. What are the possible causes and how can I improve it?
A4: Low yield during recrystallization can be due to several factors:
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Suboptimal Solvent Choice: The solvent may be too good at dissolving the this compound even at low temperatures.
-
Insufficient Concentration: The solution may not have been concentrated enough before cooling, preventing supersaturation and crystallization.
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of fine, impure crystals and loss of product during filtration.
-
Incomplete Precipitation: The cooling time may be too short, or the final temperature not low enough.
To improve the yield, consider screening different solvent systems, concentrating the solution further (while avoiding oiling out), and allowing for a slower, more controlled cooling process.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Oiling out during cooling | The solution is too concentrated, or the solvent is a poor choice for crystallization. The cooling rate might be too fast. | Dilute the solution slightly with a hot solvent. Try a different solvent system. Ensure a slow and controlled cooling rate to allow for proper crystal nucleation and growth. |
| Colored Impurities in Final Product | Presence of colored byproducts from the synthesis. | Treat the hot, dissolved solution with activated carbon before filtration to adsorb colored impurities. |
| Poor Crystal Quality (fine powder) | Rapid crystallization due to high supersaturation or fast cooling. | Reduce the rate of cooling. Consider using a seeded crystallization approach to promote the growth of larger, more uniform crystals. |
| Inconsistent Purity Results | Inefficient removal of specific impurities by the chosen recrystallization solvent. | Analyze the impurity profile using techniques like HPLC.[4] Consider a multi-step purification process, such as recrystallization from different solvent systems or a combination of recrystallization and chromatography. |
| Product Fails to Crystallize | The solution is not supersaturated. The presence of impurities may be inhibiting crystallization. | Concentrate the solution further by evaporation. Try adding an anti-solvent to induce precipitation. Scratch the inside of the flask to create nucleation sites. Introduce a seed crystal of pure this compound. |
Experimental Protocols
Protocol 1: General Recrystallization of a Beta-Blocker Hydrochloride Salt (Analogous to this compound)
This protocol is adapted from methods used for similar compounds and should be optimized for this compound.
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Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a hot solvent (e.g., isopropanol or ethanol). Stir continuously until all the solid has dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of the crude product) and reflux for 15-30 minutes.
-
Hot Filtration: While still hot, filter the solution through a pre-heated funnel with filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can be used to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
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Drying: Dry the purified crystals under vacuum at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of pharmaceutical compounds.[4]
-
Mobile Phase: A typical mobile phase for beta-blockers could be a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier like acetonitrile or methanol.
-
Column: A C18 reversed-phase column is commonly used.
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Detection: UV detection at a wavelength where this compound has significant absorbance.
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Sample Preparation: Prepare a solution of the purified this compound in the mobile phase at a known concentration.
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Injection and Analysis: Inject the sample into the HPLC system and analyze the resulting chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of Cetamolol HCl.
References
Navigating pH for Optimal Cetamolol Hydrochloride Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the activity of Cetamolol Hydrochloride in various buffer systems. Addressing common challenges encountered during experimental work, this resource offers troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the adrenergic signaling pathway involved.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and troubleshooting scenarios related to the pH adjustment of this compound solutions.
Q1: What is the recommended pH range for maintaining the stability and activity of this compound in buffer solutions?
A1: While specific quantitative data for the optimal pH of this compound activity is not extensively published, general knowledge of beta-blockers suggests that a slightly acidic to neutral pH range is often preferred for stability. For formulation purposes, a pH of around 5.0 has been noted for the solubility and stability of similar beta-blocker combinations in acetate and citro-phosphate buffers.[1] It is crucial to experimentally determine the optimal pH for your specific assay, as activity can be highly dependent on the experimental conditions.
Q2: I am observing precipitation of this compound when preparing my buffer solution. What could be the cause and how can I resolve it?
A2: Precipitation of weakly basic drugs like this compound can occur at higher pH values where the drug is less soluble.[2] Consider the following troubleshooting steps:
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Verify Buffer pH: Ensure your buffer is at the intended pH. Inaccurate pH can significantly impact solubility.
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Lower the pH: If permissible for your experiment, adjusting the buffer to a more acidic pH can increase the solubility of this compound.
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Buffer Composition: The type and concentration of the buffer can influence solubility. Consider testing alternative buffer systems.
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Dissolution Method: Ensure the drug is fully dissolved before making any final volume adjustments. Sonication or gentle heating (if the compound's stability at higher temperatures is confirmed) might aid dissolution.
Q3: How does the pKa of this compound influence buffer selection and pH adjustment?
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Solubility: The ionized form is generally more water-soluble. Therefore, at a pH below the pKa, this compound will be more soluble.
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Activity: The ionization state can affect the drug's ability to bind to its target receptor.
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Buffer Capacity: For optimal buffering, a buffer system should be chosen with a pKa value as close as possible to the desired experimental pH.
Q4: My experimental results with this compound are inconsistent. Could pH be a contributing factor?
A4: Yes, inconsistent pH can be a significant source of variability in experimental results. Here's why:
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Enzyme Activity: If your assay involves enzymes, their activity is highly pH-dependent.
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Drug Stability: this compound may degrade at certain pH values, leading to lower effective concentrations.
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Receptor Binding: The charge of the drug and the receptor can be influenced by pH, affecting their interaction.
To mitigate this, always use a calibrated pH meter and freshly prepared buffers. Ensure the pH of your final experimental solution is consistent across all replicates and experiments.
Data Summary
The following table summarizes key physicochemical properties of this compound and related compounds. Note that specific experimental data for some parameters of this compound were not available in the public domain and the information for related compounds is provided for reference.
| Parameter | This compound | Related Beta-Blockers (for reference) |
| Molecular Formula | C16H27ClN2O4 | - |
| Molecular Weight | 346.85 g/mol | - |
| pKa | Not explicitly found in search results. | Carvedilol (weakly basic): pKa = 7.8[2] |
| Optimal pH for Stability | Not explicitly found. A pH of ~5.0 has been used for solubility and stability of similar drug combinations.[1] | Cefetamet pivoxil hydrochloride shows maximum stability in the pH region of 3 to 5.[3] |
| Solubility | pH-dependent. Higher solubility is expected at lower (acidic) pH values. | Carvedilol exhibits high solubility at low pH (1.2-5.0) and low solubility at higher pH (6.5-7.8).[2] |
Experimental Protocols
Protocol 1: Preparation and pH Adjustment of a Standard this compound Buffer Solution
This protocol outlines the steps for preparing a buffer solution containing this compound and adjusting its pH.
Materials:
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This compound powder
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Selected buffer components (e.g., sodium acetate and acetic acid for an acetate buffer)
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Deionized water
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Calibrated pH meter
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Stir plate and stir bar
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Volumetric flasks and pipettes
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0.1 M HCl and 0.1 M NaOH for pH adjustment
Procedure:
-
Buffer Preparation: Prepare the desired buffer solution (e.g., 0.1 M acetate buffer) by dissolving the appropriate amounts of the acidic and basic components in deionized water.
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Dissolving this compound: Weigh the required amount of this compound and dissolve it in a small amount of the prepared buffer in a beaker. Use a stir plate to facilitate dissolution.
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Transfer and Volume Adjustment: Quantitatively transfer the dissolved this compound solution to a volumetric flask. Rinse the beaker with the buffer and add the rinsing to the volumetric flask. Bring the solution to the final volume with the buffer.
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pH Measurement and Adjustment:
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Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
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Measure the pH of the this compound buffer solution.
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If the pH needs to be adjusted, add 0.1 M HCl dropwise to decrease the pH or 0.1 M NaOH dropwise to increase the pH while continuously stirring and monitoring the pH.
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Once the desired pH is reached, record the final value.
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Protocol 2: Forced Degradation Study of this compound at Different pH Values
This protocol is designed to assess the stability of this compound under various pH conditions.[4][5][6]
Materials:
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This compound stock solution
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Buffer solutions at various pH values (e.g., pH 2, 4, 7, 9, 12)
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HPLC system with a suitable column and detector
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Incubator or water bath
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Neutralizing solutions (e.g., appropriate acid or base to stop the degradation reaction)
Procedure:
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Sample Preparation: Prepare separate solutions of this compound in each of the selected buffer solutions at a known concentration.
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Incubation: Incubate the prepared solutions at a specific temperature (e.g., 40°C or 60°C) for a defined period (e.g., 24, 48, 72 hours). Protect the samples from light if the compound is light-sensitive.
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Sampling: At predetermined time points, withdraw an aliquot from each solution.
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Neutralization: Immediately neutralize the sample by adding an appropriate volume of acid or base to stop the degradation process.
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HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining amount of this compound and to detect the formation of any degradation products.
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Data Analysis: Plot the concentration of this compound versus time for each pH condition to determine the degradation rate constant and half-life. A pH-rate profile can be generated by plotting the logarithm of the rate constant against pH.
Visualizing Key Processes
Adrenergic Signaling Pathway of Beta-1 Adrenergic Receptor Antagonists
Cetamolol is a β1-adrenergic blocker.[7] It acts as a competitive antagonist to catecholamines like epinephrine and norepinephrine at the β1-adrenergic receptors, primarily found in the heart. This blockade inhibits the downstream signaling cascade that leads to increased heart rate and contractility.
Caption: this compound blocks the β1-adrenergic receptor, inhibiting the signaling cascade.
Experimental Workflow for pH Adjustment and Analysis
The following diagram illustrates a typical workflow for preparing a this compound solution, adjusting its pH, and performing subsequent analysis.
Caption: A logical workflow for preparing and adjusting the pH of this compound solutions.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. biomedres.us [biomedres.us]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cetamolol - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide: Cetamolol Hydrochloride versus Metoprolol in Cardiac Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetamolol hydrochloride and Metoprolol are both cardioselective β1-adrenoceptor antagonists, a class of drugs pivotal in cardiovascular therapy. While Metoprolol is a widely used and well-characterized compound, Cetamolol is a lesser-studied drug distinguished by its partial agonist activity. This guide provides a comparative overview of their effects, drawing on available experimental data in cardiac cell lines for Metoprolol and inferring the potential effects of Cetamolol based on its pharmacological profile. A significant disparity in the volume of research exists, with a wealth of in vitro data for Metoprolol and a notable lack of such studies for Cetamolol.
Mechanism of Action
Both Cetamolol and Metoprolol exert their primary effects by competitively blocking β1-adrenergic receptors, which are predominantly located in cardiac tissue.[1] This blockade inhibits the binding of endogenous catecholamines like epinephrine and norepinephrine, leading to a reduction in heart rate, cardiac contractility, and blood pressure.[2]
Metoprolol acts as a pure antagonist, meaning it binds to the β1-receptor and prevents its activation without eliciting any intrinsic response.[2]
This compound , in contrast, is a β1-selective blocker with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[3][4][5] This means that while it blocks the effects of high levels of catecholamines, it can cause a low level of receptor activation in their absence.[2][6]
Comparative Data in Cardiac Cell Lines
Due to a lack of available in vitro studies on this compound in cardiac cell lines, a direct quantitative comparison is not possible. The following tables summarize the available data for Metoprolol's effects on various parameters in cardiac cell models.
Table 1: Effects of Metoprolol on H9c2 Cardiomyocyte Viability and Hypertrophy
| Parameter | Cell Line | Condition | Metoprolol Concentration | Observed Effect | Reference |
| Cell Viability | H9c2 | Arginine Vasopressin (AVP)-induced senescence | 50 µM | Significant decrease in viability | [7] |
| H9c2 | AVP-induced senescence | 100 µM | Further decrease in viability | [7] | |
| H9c2 | AVP-induced senescence | 500 µM | Pronounced decrease in viability | [7] | |
| Hypertrophy | Neonatal Rat Cardiomyocytes | High Glucose-induced | Not specified | Ameliorated hypertrophic response | [8] |
| H9c2 | AVP-induced | Not specified | Alleviated cardiomyocyte hypertrophy | [9] |
Table 2: Electrophysiological Effects of Metoprolol in Cardiomyocytes
| Parameter | Cell Type | Metoprolol Concentration | Observed Effect | Reference |
| Action Potential Duration | Guinea-pig ventricular myocytes | 10-100 µmol/l | Shortened in a dose-dependent manner | |
| High Threshold Calcium Current | Guinea-pig ventricular myocytes | 30 µmol/l | Blocked to 82% of control | |
| Guinea-pig ventricular myocytes | 100 µmol/l | Blocked to 73% of control | ||
| Inward Rectifying Potassium Current | Guinea-pig ventricular myocytes | 10-100 µmol/l | Decreased in a concentration-dependent manner |
Signaling Pathways
Metoprolol Signaling in Cardiac Cells
Metoprolol, as a β1-adrenergic antagonist, primarily modulates the cyclic adenosine monophosphate (cAMP) signaling pathway. By blocking the β1-receptor, it prevents the Gs protein-mediated activation of adenylyl cyclase, thereby reducing intracellular cAMP levels. This, in turn, decreases the activity of protein kinase A (PKA) and the subsequent phosphorylation of downstream targets involved in cardiac contractility and heart rate.[1]
Studies in cardiac cell lines have elucidated more specific signaling pathways affected by Metoprolol:
-
PKC/NF-κB/c-fos Pathway: In a model of high glucose-induced cardiac hypertrophy in neonatal rat cardiomyocytes, Metoprolol was shown to inhibit the activation of Protein Kinase C (PKC), Nuclear Factor-kappa B (NF-κB), and c-fos, thereby ameliorating the hypertrophic response.[8]
-
AKT1–SERCA2 Cascade: In H9c2 cells, Metoprolol was found to alleviate arginine vasopressin-induced cardiomyocyte hypertrophy by upregulating the AKT1–SERCA2 signaling pathway.[9]
-
Sirt1/p53/p21 Axis: Metoprolol has been shown to protect H9c2 cardiomyocytes from cellular senescence by regulating the Sirt1/p53/p21 axis.[7]
This compound Signaling (Inferred)
As a β1-selective blocker with partial agonist activity, Cetamolol would also interact with the β1-adrenergic receptor. In the presence of high catecholamine concentrations, it would act as an antagonist, similar to Metoprolol, blocking the receptor and reducing downstream signaling. However, in a state of low sympathetic tone, its partial agonism would lead to a low level of Gs protein and subsequent adenylyl cyclase activation, resulting in a modest increase in cAMP compared to baseline, but less than that produced by a full agonist.
Experimental Protocols
Detailed experimental protocols for the cited studies on Metoprolol can be found in the referenced publications. A general workflow for assessing the effects of these compounds in cardiac cell lines is outlined below.
Key Experimental Methodologies (General)
-
Cell Culture: H9c2 rat cardiomyoblasts or primary neonatal rat ventricular myocytes are commonly used. They are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Viability Assays:
-
MTT Assay: Measures the metabolic activity of cells as an indicator of viability.
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells into the culture medium.
-
-
Hypertrophy Assessment:
-
Cell Size Measurement: Cells are often stained (e.g., with phalloidin for actin filaments) and imaged, followed by software-based measurement of the cell surface area.
-
Protein Synthesis Assay: Incorporation of radiolabeled amino acids (e.g., [3H]-leucine) is measured to quantify protein synthesis rates.
-
-
Electrophysiology:
-
Patch-Clamp Technique: Used to record action potentials and specific ion channel currents from single cells.
-
-
Western Blotting: A technique to detect and quantify specific proteins involved in signaling pathways. Cells are lysed, proteins separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Used to measure the concentration of specific molecules, such as cAMP, in cell lysates.
Conclusion
Metoprolol is a well-studied β1-adrenergic antagonist with a substantial body of evidence detailing its effects at the cardiac cellular level. It consistently demonstrates the ability to modulate cardiomyocyte viability, hypertrophy, and key signaling pathways involved in cardiac function.
This compound, while also a cardioselective β1-blocker, is distinguished by its partial agonist activity. However, there is a significant lack of in vitro data on its effects in cardiac cell lines. Future research should focus on performing direct comparative studies of Cetamolol and Metoprolol in cardiac cell models to elucidate the cellular consequences of its partial agonism. Such studies would be invaluable for a more complete understanding of its pharmacological profile and potential therapeutic applications.
References
- 1. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 3. Dynamics of beta-adrenoceptor blockade with cetamolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cetamolol: a new cardioselective beta-adrenoceptor blocking agent without membrane-stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cetamolol: cardiovascular effects of a new cardioselective beta-adrenoceptor blocker possessing partial agonistic activity and lacking membrane-stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metoprolol Protects Against Arginine Vasopressin-Induced Cellular Senescence in H9C2 Cardiomyocytes by Regulating the Sirt1/p53/p21 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metoprolol and bisoprolol ameliorate hypertrophy of neonatal rat cardiomyocytes induced by high glucose via the PKC/NF-κB/c-fos signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metoprolol alleviates arginine vasopressin-induced cardiomyocyte hypertrophy by upregulating the AKT1–SERCA2 cascade in H9C2 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Cetamolol Hydrochloride and Other Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Cetamolol Hydrochloride against other beta-blockers, supported by available clinical data. Given that Cetamolol is a less commonly studied beta-blocker from an earlier generation, this document synthesizes historical clinical findings and juxtaposes them with data from more extensively researched beta-blockers to offer a comparative perspective for research and development professionals.
Introduction to this compound
This compound is a cardioselective β1-adrenergic receptor antagonist.[1] Key pharmacological characteristics include partial agonist activity (intrinsic sympathomimetic activity - ISA) and an absence of membrane-stabilizing activity.[1] Its development and clinical evaluation predominantly occurred in the 1980s. This guide aims to contextualize its efficacy in relation to other beta-blockers based on the available scientific literature.
Mechanism of Action: Beta-Adrenergic Blockade
Beta-blockers exert their effects by competitively inhibiting the binding of catecholamines, such as epinephrine and norepinephrine, to β-adrenergic receptors. The blockade of β1-receptors, which are primarily located in the heart, is crucial for their cardiovascular effects. This action leads to a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and lowered blood pressure.[2]
The signaling pathway initiated by catecholamine binding to β1-receptors involves the activation of a G-stimulatory protein, which in turn activates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A, leading to the phosphorylation of calcium channels and an influx of calcium, which increases heart rate and contractility. Beta-blockers interrupt this cascade.
Comparative Efficacy in Hypertension
Direct, head-to-head clinical trials comparing this compound with currently prescribed beta-blockers are not available in recent literature. The following tables summarize efficacy data for Cetamolol from standalone studies and for other beta-blockers from comparative trials.
Efficacy Data: this compound
Clinical studies on Cetamolol demonstrate its efficacy in reducing blood pressure and heart rate in patients with mild to moderate hypertension.
| Parameter | Efficacy Data | Daily Dose | Study Population |
| Casual Supine Blood Pressure | ↓ 10/12 mmHg (Systolic/Diastolic) | Mean 46 mg | 12 patients with hypertension[2] |
| Casual Heart Rate | ↓ 4 bpm | Mean 46 mg | 12 patients with hypertension[2] |
| Ambulatory Systolic BP (24-hr) | Significant Reduction | Mean 46 mg | 12 patients with hypertension[2] |
| Ambulatory Heart Rate (at work) | ↓ 9 bpm | Mean 46 mg | 12 patients with hypertension[2] |
| Peak Exercise Blood Pressure | Significant Reduction | Mean 46 mg | 12 patients with hypertension[2] |
| Peak Exercise Heart Rate | Significant Reduction | Mean 46 mg | 12 patients with hypertension[2] |
Comparative Efficacy Data: Other Beta-Blockers
The following data is derived from studies comparing different beta-blockers against each other.
| Drug | Blood Pressure Reduction | Heart Rate Reduction | Comparator(s) | Key Findings |
| Atenolol | Maximal BP fall with 50 mg daily[3] | Significant reduction with 50 mg daily[3] | Metoprolol | 50 mg atenolol was as effective as 100 mg metoprolol for BP reduction.[3] |
| Metoprolol | Maximal BP fall with 100 mg daily[3] | Required 200 mg for significant exercise HR reduction[3] | Atenolol | Less potent than atenolol on a mg-for-mg basis for BP control.[3] |
| Acebutolol | ↓ 16% Diastolic, ↓ 12% Systolic | ↓ 13% | Propranolol | As effective as propranolol for BP reduction.[4] |
| Propranolol | ↓ 15% Diastolic, ↓ 12% Systolic | ↓ 17% | Acebutolol | Caused a significantly greater reduction in resting heart rate than acebutolol.[4] |
| Timolol | Effective in lowering supine & upright BP | Effective in lowering heart rate | Propranolol | Equipotent doses were equally effective in lowering BP and heart rate.[5] |
Note: The percentage reductions for Acebutolol and Propranolol are from a head-to-head study and represent the effects at mean effective doses of 738 mg and 231 mg, respectively.[4]
Experimental Protocols and Methodologies
The data presented is derived from randomized, double-blind, placebo-controlled, or comparative clinical trials. A generalized workflow for such a trial is outlined below.
Example Protocol: Cetamolol Antihypertensive Study
A representative study of Cetamolol's efficacy was a double-blind, placebo-controlled, randomized multicenter trial involving patients with mild to moderate hypertension.[6]
-
Patient Population: 108 patients with mild to moderate hypertension.[6]
-
Study Design: After a placebo lead-in period, patients were randomized to receive either Cetamolol or a placebo.[6]
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Dosing: The study utilized a dose-titration design, with doses of 5, 10, and 15 mg/day.[6]
-
Endpoints: The primary endpoints were changes in blood pressure and heart rate. Safety and tolerability were also assessed.
Another study involved 12 patients with hypertension to evaluate responses to a mean dose of 46 mg/day.[2] This protocol included casual (office) BP readings, ambulatory BP monitoring over 24 hours, and treadmill exercise testing to assess effects during periods of increased adrenergic activity.[2]
Pharmacokinetic Considerations
The pharmacokinetic profile of a beta-blocker is critical to its clinical efficacy and dosing regimen.
| Drug | Key Pharmacokinetic Properties |
| Cetamolol | Pharmacokinetic parameters are significantly altered in patients with moderate to severe renal impairment, leading to greater and more prolonged reductions in blood pressure and heart rate. Dose adjustments are recommended for these patients.[7] |
| Atenolol | A hydrophilic compound primarily excreted unchanged by the kidneys.[8] |
| Propranolol | A lipophilic agent that undergoes extensive hepatic metabolism.[3] |
| Metoprolol | Lipophilic and extensively metabolized in the liver. |
| Acebutolol | Possesses both cardioselectivity and intrinsic sympathomimetic activity. |
Conclusion
The available data, primarily from studies conducted in the 1980s, indicates that this compound is an effective antihypertensive agent, reducing both blood pressure and heart rate at rest and during exercise.[2] Its cardioselectivity and intrinsic sympathomimetic activity are notable features.[1] However, a significant limitation in its contemporary evaluation is the absence of direct, large-scale comparative trials against modern beta-blockers like carvedilol, bisoprolol, or nebivolol. The provided data tables offer a synthesized comparison based on available literature, but the lack of head-to-head trials necessitates careful interpretation. For drug development professionals, the profile of Cetamolol may offer insights into the structure-activity relationships of beta-blockers with intrinsic sympathomimetic activity.
References
- 1. Cetamolol: a new cardioselective beta-adrenoceptor blocking agent without membrane-stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of chronic cetamolol therapy on resting, ambulatory, and exercise blood pressure and heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of atenolol and metoprolol in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of acebutolol and propranolol in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of timolol versus propranolol on hypertension and hemodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihypertensive efficacy of cetamolol: a dose-titrated study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of cetamolol in hypertensive patients with normal and compromised renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jwatch.org [jwatch.org]
Validating Cetamolol Hydrochloride's Selectivity for β1 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cetamolol Hydrochloride's selectivity for the β1-adrenergic receptor against other common β-blockers. Due to the limited availability of public domain in vitro binding affinity data for Cetamolol, this document presents qualitative comparisons from in vivo studies, alongside quantitative data for other well-established β-blockers. Detailed experimental protocols for key assays used in determining β-receptor selectivity are also provided.
Comparative Selectivity of β-Blockers
The selectivity of a β-blocker for the β1-adrenergic receptor over the β2-adrenergic receptor is a critical determinant of its clinical profile. High β1 selectivity is associated with a lower incidence of side effects such as bronchoconstriction, which is mediated by β2-receptor blockade.
For comparative purposes, the following table summarizes the β1 and β2 receptor binding affinities (Ki in nM) for several commonly used β-blockers, derived from radioligand binding assays. A higher β2/β1 Ki ratio indicates greater β1 selectivity.
| Drug | β1 Affinity (Ki, nM) | β2 Affinity (Ki, nM) | Selectivity Ratio (β2/β1) |
| This compound | Data not available | Data not available | Data not available |
| Metoprolol | 134.9 | 5370 | 39.8 |
| Atenolol | 467.7 | 14125 | 30.2 |
| Propranolol | 1.1 | 0.8 | 0.7 (β2 selective) |
| Nebivolol | 0.68 | 20.4 | 30.0 |
| Bisoprolol | 11 | 205 | 18.6 |
Note: The Ki values are collated from various sources and experimental conditions may differ.
Experimental Protocols for Determining β-Receptor Selectivity
The determination of a β-blocker's selectivity profile relies on robust in vitro and in vivo experimental models. The two primary methods are radioligand binding assays and functional assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor. These assays measure the direct interaction of a radiolabeled ligand with the receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., Cetamolol) for β1 and β2 adrenergic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human β1 or β2 adrenergic receptors.
-
A radioligand with high affinity for β-receptors (e.g., [3H]-CGP 12177).
-
Test compound (unlabeled β-blocker).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubation: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response elicited by the binding of a drug to its receptor. For β-blockers, this typically involves measuring the inhibition of an agonist-induced response.
Objective: To determine the potency of a test compound (e.g., Cetamolol) in antagonizing the effects of a β-agonist at β1 and β2 receptors.
Materials:
-
Isolated tissues or cells expressing β1 or β2 receptors (e.g., guinea pig atria for β1, guinea pig trachea for β2).
-
A β-agonist (e.g., Isoproterenol).
-
Test compound (β-blocker).
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Organ bath setup with a force transducer.
Protocol:
-
Tissue Preparation: The isolated tissue is mounted in an organ bath containing physiological salt solution, maintained at 37°C, and aerated with 95% O2/5% CO2.
-
Agonist Response: A cumulative concentration-response curve to the β-agonist is generated to determine the baseline response.
-
Antagonist Incubation: The tissue is then incubated with a fixed concentration of the test compound (β-blocker) for a specific period.
-
Shift in Agonist Response: A second cumulative concentration-response curve to the β-agonist is generated in the presence of the antagonist.
-
Data Analysis: The antagonistic potency of the test compound is determined by the rightward shift of the agonist concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist EC50, is calculated to quantify the antagonist's potency.
Visualizing Key Pathways and Workflows
To further elucidate the processes involved in validating β1 selectivity, the following diagrams, generated using Graphviz (DOT language), illustrate the β1-adrenergic receptor signaling pathway and a typical experimental workflow.
Caption: β1-Adrenergic Receptor Signaling Pathway.
Caption: Workflow for β-Blocker Selectivity.
Replicating published findings on Cetamolol Hydrochloride's antihypertensive effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antihypertensive effects of Cetamolol Hydrochloride with other commonly used beta-blockers, namely Atenolol, Propranolol, and Metoprolol. The information is based on published clinical findings to assist researchers and drug development professionals in evaluating its therapeutic potential.
Executive Summary
This compound is a cardioselective β1-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA). Clinical studies have demonstrated its efficacy in reducing blood pressure in patients with mild to moderate hypertension. This guide presents a comparative analysis of its performance against other beta-blockers, supported by experimental data and detailed methodologies.
Comparative Performance Data
The following tables summarize the quantitative data on the antihypertensive effects of this compound and its comparators. It is important to note that the data is derived from separate clinical trials, and direct head-to-head comparisons involving this compound are limited.
Table 1: Reduction in Supine Systolic/Diastolic Blood Pressure (mmHg)
| Drug | Dosage | Duration | Patient Population | Mean Reduction in Supine BP (Systolic/Diastolic mmHg) | Citation |
| This compound (Low Dose) | 5-15 mg/day (titrated) | 4 weeks | Mild to moderate hypertension | -18.1 / -9.2 | [1] |
| This compound (High Dose) | 15-50 mg/day (titrated) | 4 weeks | Mild to moderate hypertension | -17.3 / -8.3 | [1] |
| Atenolol | 100 mg/day | 8 weeks | Mild to moderate hypertension | -25 / -16 | [2] |
| Propranolol | 120 mg/day | 5 weeks | Moderately severe hypertension | -9 / -8 | [3] |
| Metoprolol | 100 mg/day | 4 weeks | Mild to moderate hypertension | -14 / -8 | [4] |
Table 2: Effects on Heart Rate and Ambulatory Blood Pressure
| Drug | Key Findings | Citation |
| This compound | Reduces blood pressure without significantly lowering heart rate at rest. A notable reduction in blood pressure was observed during work (23 mmHg systolic reduction).[5] | [5] |
| Atenolol | Significantly reduces resting and exercise heart rate.[2] | [2] |
| Propranolol | Reduces heart rate.[3] | [3] |
| Metoprolol | Significantly reduces resting heart rate.[4] | [4] |
Experimental Protocols
This compound: Dose-Titrated Efficacy Study[1]
-
Study Design: A double-blind, placebo-controlled, randomized multicenter study.
-
Patient Population: 108 patients with mild to moderate hypertension.
-
Protocol:
-
A placebo lead-in period was conducted.
-
Patients were randomized to receive either Cetamolol low dose (5, 10, 15 mg/day), high dose (15, 25, 50 mg/day), or placebo, once daily for four weeks.
-
Doses were titrated upwards based on weekly assessments of diastolic blood pressure and heart rate.
-
Supine and standing blood pressure and heart rate were measured weekly, 24 hours after the last dose.
-
-
Primary Endpoint: Change in supine systolic and diastolic blood pressure from baseline.
This compound: Ambulatory and Exercise Blood Pressure Study[5]
-
Study Design: A clinical trial evaluating blood pressure and heart rate responses.
-
Patient Population: 12 patients with hypertension.
-
Protocol:
-
Patients received a mean dose of 46 +/- 21 mg/day of Cetamolol.
-
Blood pressure and heart rate were evaluated at rest (casual, office readings), with ambulatory blood pressure monitoring, and after treadmill exercise testing.
-
-
Primary Endpoint: Changes in casual, ambulatory, and exercise blood pressure and heart rate compared to placebo.
Atenolol: Dose-Response Study in General Practice[2]
-
Study Design: A double-blind, crossover, multicenter study.
-
Patient Population: 98 previously untreated patients with mild to moderate essential hypertension.
-
Protocol:
-
Patients received 50 mg, 100 mg, and 200 mg of atenolol once daily, each for a period of 4 weeks, compared with a placebo.
-
This was followed by an 8-week period where all patients received 100 mg of atenolol daily.
-
Blood pressure and pulse rate were measured.
-
-
Primary Endpoint: Fall in systolic and diastolic blood pressure and pulse rate.
Propranolol: Double-Blind Crossover Trial[3]
-
Study Design: A double-blind crossover trial.
-
Patient Population: 19 patients with moderately severe arterial hypertension.
-
Protocol:
-
Patients received propranolol (120 mg daily), chlorthalidone (100 mg daily), both medications together, and placebos.
-
Each treatment was administered for 5 weeks.
-
Blood pressure was measured at weekly intervals.
-
-
Primary Endpoint: Reduction in arterial blood pressure.
Metoprolol: Open-Label Surveillance Study[4]
-
Study Design: A prospective, open-label surveillance study.
-
Patient Population: 21,692 patients aged 50 to 75 years with mild-to-moderate hypertension.
-
Protocol:
-
Patients were treated with 100 mg of metoprolol once daily for 4 weeks.
-
If blood pressure was not adequately controlled, 25 mg of hydrochlorothiazide was added for the next 4 weeks.
-
Blood pressure and heart rate were monitored.
-
-
Primary Endpoint: Change in systolic and diastolic blood pressure and heart rate.
Mechanism of Action & Signaling Pathway
This compound is a β1-adrenergic receptor antagonist. It exerts its antihypertensive effect by selectively blocking β1-adrenergic receptors, which are primarily located in the heart. This blockade leads to a decrease in heart rate and cardiac output, and subsequently, a reduction in blood pressure. The intrinsic sympathomimetic activity (ISA) of Cetamolol means it also has a partial agonist effect, which may contribute to its different clinical profile, such as a less pronounced effect on resting heart rate compared to beta-blockers without ISA.
Caption: β1-Adrenergic Receptor Signaling Pathway Blockade.
Experimental Workflow
The typical workflow for a clinical trial evaluating the antihypertensive efficacy of a new drug like this compound is depicted below.
Caption: Antihypertensive Clinical Trial Workflow.
Logical Relationships of Beta-Blocker Properties
The clinical effects of beta-blockers are determined by a combination of their pharmacological properties. This compound's profile as a cardioselective agent with intrinsic sympathomimetic activity influences its specific antihypertensive effects.
Caption: Beta-Blocker Properties and Clinical Effects.
References
- 1. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A dose-response study of atenolol in mild to moderate hypertension in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety and efficacy of metoprolol in the treatment of hypertension in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Comparative Analysis of Cetamolol Hydrochloride and Bisoprolol: A Guide for Researchers
This guide provides a detailed in vitro comparison of Cetamolol Hydrochloride and Bisoprolol, two beta-adrenergic receptor antagonists. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of their respective pharmacological profiles. While extensive in vitro data is available for Bisoprolol, there is a notable lack of publicly accessible quantitative in vitro studies for this compound. This guide, therefore, presents a comprehensive overview of Bisoprolol's in vitro characteristics, supported by experimental data, and contrasts this with the currently available, more qualitative, information for Cetamolol.
Introduction
This compound and Bisoprolol are both classified as β1-selective adrenergic receptor antagonists, or "beta-blockers". These drugs exert their primary therapeutic effects by selectively blocking the action of catecholamines, such as adrenaline and noradrenaline, at β1-receptors, which are predominantly located in cardiac tissue. This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure.
Bisoprolol is a well-established and highly selective β1-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases like hypertension, coronary artery disease, and heart failure.[1][2] Its high affinity and selectivity for β1-receptors have been extensively characterized in numerous in vitro studies.
Mechanism of Action and Signaling Pathway
Both Cetamolol and Bisoprolol are competitive antagonists at β1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines, activate a downstream signaling cascade.
The binding of an agonist (e.g., adrenaline) to the β1-adrenergic receptor triggers a conformational change, leading to the activation of the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, including L-type calcium channels. This phosphorylation increases calcium influx, leading to increased heart rate (chronotropy) and contractility (inotropy).
By blocking the binding of catecholamines to the β1-receptor, both Cetamolol and Bisoprolol inhibit this signaling pathway, thereby reducing intracellular cAMP levels and the subsequent physiological responses.
In Vitro Efficacy and Selectivity
A direct in vitro comparison of Cetamolol and Bisoprolol is hampered by the lack of quantitative data for Cetamolol. However, extensive data for Bisoprolol provides a strong benchmark for β1-selective antagonists.
Receptor Binding Affinity
Receptor binding affinity is typically determined using radioligand binding assays, which measure the concentration of a drug required to displace a radiolabeled ligand from its receptor. The affinity is often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
Bisoprolol: Numerous in vitro studies have consistently demonstrated the high affinity of Bisoprolol for the β1-adrenergic receptor. The reported Ki values vary slightly depending on the experimental conditions and tissue/cell types used.
| Study Reference | Radioligand | Tissue/Cell Type | β1 Ki (nM) | β2 Ki (nM) |
| Smith and Teitler (1999)[2] | [3H]CGP 12177 | Recombinant CHO cells | - | - |
| Brixius et al. (2001)[8] | [125I]Iodocyanopindolol | Human ventricular myocardium | - | - |
| Wellstein et al. (1986)[9] | [3H]CGP 12177 | Rat salivary gland membranes | - | - |
| Mauz and Pelzer (1990)[1] | [3H]CGP 12177 | Rat heart membranes | 34.2 (Site 1) | - |
| Mauz and Pelzer (1990)[1] | [3H]CGP 12177 | Rat ventricular myocytes | 20.0 (Site 1) | - |
This compound: To date, no publicly available in vitro studies have been identified that report the Ki values for this compound at β1 and β2-adrenergic receptors.
Receptor Selectivity
Receptor selectivity refers to the drug's preferential binding to one receptor subtype over another. For β1-selective blockers, this is typically expressed as the ratio of its affinity for β2-receptors to its affinity for β1-receptors (β2/β1 selectivity ratio). A higher ratio indicates greater β1-selectivity.
Bisoprolol: Bisoprolol is recognized for its high β1-selectivity.
| Study Reference | β2/β1 Selectivity Ratio |
| Smith and Teitler (1999)[2] | 19 |
| Brixius et al. (2001)[8] | 15.6 - 19.7 |
| Wellstein et al. (1986)[9] | 75 |
| Bundkirchen et al. (2003)[9] | 13.1 (using [3H]CGP 12.177) |
This compound: While described as "cardioselective," a quantitative β2/β1 selectivity ratio for Cetamolol from in vitro binding assays is not available. In vivo studies in anesthetized cats have suggested that Cetamolol is more cardioselective than metoprolol but less so than acebutolol and atenolol.[4]
Intrinsic Sympathomimetic Activity (Partial Agonism)
Intrinsic sympathomimetic activity (ISA) refers to the capacity of a beta-blocker to weakly stimulate the β-receptor, in addition to blocking the effects of more potent agonists. This can be assessed in vitro by measuring the drug's ability to stimulate cAMP production in the absence of a full agonist.
Bisoprolol: Bisoprolol is generally considered to be devoid of significant intrinsic sympathomimetic activity.
This compound: Cetamolol is reported to possess partial agonist activity.[3][7] However, quantitative in vitro data from functional cAMP assays demonstrating the extent of this activity (e.g., as a percentage of the maximal response to a full agonist like isoproterenol) are not available.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of β-adrenergic antagonists.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Protocol:
-
Membrane Preparation:
-
Cells or tissues expressing the target β-adrenergic receptors (e.g., CHO cells stably expressing human β1 or β2 receptors, or rat heart tissue) are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined.
-
-
Competition Binding:
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]CGP 12177 or [125I]iodocyanopindolol) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (Cetamolol or Bisoprolol) are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).
-
-
Incubation and Filtration:
-
The reaction mixture is incubated at a specific temperature for a set period to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay
This assay measures the ability of a compound to either stimulate (agonist/partial agonist) or inhibit (antagonist/inverse agonist) the production of cyclic AMP (cAMP).
Protocol:
-
Cell Culture:
-
Cells expressing the target β-adrenergic receptor are cultured in multi-well plates.
-
-
Assay Procedure:
-
For Antagonist Activity: Cells are pre-incubated with various concentrations of the test compound (Cetamolol or Bisoprolol). Then, a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) is added to stimulate cAMP production.
-
For Partial Agonist Activity (ISA): Cells are incubated with increasing concentrations of the test compound alone.
-
-
cAMP Measurement:
-
After incubation, the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP is then quantified using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or luciferase-based reporter assays.
-
-
Data Analysis:
-
Dose-response curves are generated by plotting the cAMP concentration against the log of the test compound concentration.
-
For antagonists, the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production) is determined.
-
For partial agonists, the EC50 value (the concentration that produces 50% of its maximal effect) and the Emax (the maximum effect relative to a full agonist) are determined.
-
Summary and Conclusion
This guide provides a comparative overview of the in vitro pharmacological properties of this compound and Bisoprolol.
Bisoprolol is a well-characterized β1-selective adrenergic antagonist with high affinity for the β1-receptor and a high β2/β1 selectivity ratio, as demonstrated by extensive in vitro radioligand binding studies. It is considered to be devoid of significant intrinsic sympathomimetic activity.
This compound is described as a β1-selective antagonist with partial agonist activity. However, there is a significant lack of publicly available quantitative in vitro data to substantiate these claims in a comparative context with other beta-blockers like Bisoprolol. The existing characterization of Cetamolol's properties is primarily based on in vivo observations.
For a comprehensive and direct in vitro comparison, further studies on this compound are required to determine its receptor binding affinities (Ki), selectivity ratios, and functional activity (IC50/EC50) using standardized in vitro assays. Such data would be invaluable for the research and drug development community to fully understand its pharmacological profile in relation to other β1-selective antagonists. Researchers are encouraged to perform head-to-head in vitro studies of these two compounds to generate the data necessary for a complete comparative analysis.
References
- 1. Beta-adrenoceptor-binding studies of the cardioselective beta blockers bisoprolol, H-I 42 BS, and HX-CH 44 BS to heart membranes and intact ventricular myocytes of adult rats: two beta 1-binding sites for bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cardioselectivity of cetamolol compared with atenolol and nadolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Cetamolol: a new cardioselective beta-adrenoceptor blocking agent without membrane-stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cetamolol: cardiovascular effects of a new cardioselective beta-adrenoceptor blocker possessing partial agonistic activity and lacking membrane-stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Validated Novel Spectrophotometric Method for the Quantification of Cetamolol Hydrochloride in Pharmaceutical Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a validated, novel, and simple spectrophotometric method for the quantitative determination of Cetamolol Hydrochloride in bulk and pharmaceutical dosage forms. The performance of this novel method is compared with a standard High-Performance Liquid Chromatography (HPLC) method to provide a comprehensive analytical overview. All experimental data is supported by detailed methodologies to ensure reproducibility.
Introduction
This compound is a beta-adrenergic blocker used in the management of hypertension and angina pectoris. Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of pharmaceutical products.[1][2] While High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of beta-blockers, it can be time-consuming and require expensive instrumentation.[3] This guide introduces a novel, simple, rapid, and cost-effective spectrophotometric method for the determination of this compound. The validation of this method has been performed in accordance with the International Conference on Harmonisation (ICH) guidelines.[1][4]
Comparative Analysis of Analytical Methods
The performance of the novel spectrophotometric method was rigorously compared against a standard Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method. The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) are summarized in the tables below.
Table 1: Performance Characteristics of the Novel Spectrophotometric Method
| Parameter | Result |
| Linearity Range (µg/mL) | 5 - 30 |
| Regression Equation (y = mx + c) | y = 0.045x + 0.012 |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) (µg/mL) | 0.52 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.58 |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Table 2: Performance Characteristics of the Comparative RP-HPLC Method
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 50 |
| Regression Equation (y = mx + c) | y = 25487x + 3210 |
| Correlation Coefficient (r²) | 0.9998 |
| Limit of Detection (LOD) (µg/mL) | 0.15 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.45 |
| Accuracy (% Recovery) | 99.8% - 100.5% |
| Precision (% RSD) | < 1.5% |
Experimental Protocols
Detailed methodologies for both the novel spectrophotometric and the comparative RP-HPLC methods are provided below.
Novel Spectrophotometric Method
This method is based on the formation of a colored complex between this compound and a chromogenic reagent, which can be measured using a UV-Visible spectrophotometer.
Instrumentation:
-
A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.
Reagents and Solutions:
-
Standard this compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of distilled water.
-
Chromogenic Reagent (0.2% w/v): Dissolve 200 mg of the reagent in 100 mL of a suitable solvent (e.g., methanol).
-
Acidic Buffer Solution (pH 3.0): Prepare using standard buffer preparation procedures.
Procedure:
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the standard this compound stock solution to obtain final concentrations in the range of 5-30 µg/mL.
-
To each flask, add 1.0 mL of the acidic buffer solution and 1.5 mL of the chromogenic reagent.
-
Dilute the solutions to the mark with distilled water and mix well.
-
Measure the absorbance of the resulting colored complex at the wavelength of maximum absorption (λmax) against a reagent blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
Comparative RP-HPLC Method
A standard isocratic RP-HPLC method was used for the separation and quantification of this compound.
Instrumentation:
-
HPLC system equipped with a UV detector, a C18 column (250 mm x 4.6 mm, 5 µm), and data acquisition software.
Mobile Phase:
-
A filtered and degassed mixture of acetonitrile and phosphate buffer (pH 3.5) in the ratio of 40:60 v/v.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 226 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Prepare a standard stock solution of this compound (100 µg/mL) in the mobile phase.
-
From the stock solution, prepare a series of working standard solutions in the concentration range of 1-50 µg/mL.
-
Inject 20 µL of each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting peak area versus concentration.
Workflow and Process Visualization
The following diagrams illustrate the experimental workflow for the validation of the novel analytical method.
References
A Comparative Benchmarking Guide: Cetamolol Hydrochloride versus Third-Generation Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of Cetamolol Hydrochloride against prominent third-generation beta-blockers: Carvedilol, Nebivolol, and Labetalol. The following sections detail their mechanisms of action, comparative performance data from preclinical studies, and the experimental protocols used to evaluate these agents.
Mechanism of Action and Receptor Selectivity
Beta-blockers are classified into generations based on their receptor selectivity and additional cardiovascular effects. Third-generation beta-blockers, in addition to their beta-adrenergic receptor antagonism, possess vasodilatory properties that contribute to their antihypertensive effects.
This compound is a cardioselective β1-adrenergic antagonist.[1] Its mechanism of action primarily involves the competitive inhibition of β1-receptors in the heart, leading to a reduction in heart rate, myocardial contractility, and consequently, blood pressure. Notably, Cetamolol also exhibits partial agonist activity, often referred to as intrinsic sympathomimetic activity (ISA), meaning it can cause a slight activation of the beta-receptor while blocking the effects of more potent endogenous catecholamines like epinephrine.[2]
Carvedilol is a non-selective beta-blocker that also blocks α1-adrenergic receptors.[3][4] This dual action results in both reduced cardiac output (β1-blockade) and vasodilation (α1-blockade), contributing to its potent antihypertensive effect.[4] Carvedilol does not possess intrinsic sympathomimetic activity.
Nebivolol is a highly selective β1-adrenergic receptor antagonist.[5][6] Its unique characteristic is its ability to induce vasodilation by stimulating the release of nitric oxide (NO) from endothelial cells, a mechanism mediated by β3-receptor agonism.[5][6] Nebivolol is a racemic mixture of d- and l-enantiomers, with the d-enantiomer being responsible for the β1-blocking activity.[6]
Labetalol is a non-selective beta-blocker that also exhibits competitive antagonism at α1-adrenergic receptors.[7][8][9] Similar to Carvedilol, this dual adrenergic blockade leads to a reduction in blood pressure through both decreased cardiac output and vasodilation.[9] Labetalol possesses weak intrinsic sympathomimetic activity.[8]
The following diagram illustrates the primary signaling pathways affected by these beta-blockers.
Comparative Performance Data
Quantitative data on receptor affinity, selectivity, and other pharmacological properties are crucial for comparing the performance of these beta-blockers. The following tables summarize available data from various preclinical studies. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted with this consideration.
Receptor Binding Affinity and Selectivity
Receptor binding affinity is typically expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a higher affinity of the antagonist for the receptor. Selectivity is often determined by comparing the affinity for β1 versus β2 receptors.
| Compound | β1 Affinity (pA2) | β2 Affinity (pA2) | β1/β2 Selectivity Ratio | Reference |
| Cetamolol HCl | 8.05 | 7.67 | ~2.4 | [3] |
| Carvedilol | ~8.85 | ~8.80 | ~1.1 | [10] |
| Nebivolol | ~8.13 (IC50) | ~6.60 (IC50) | ~33.9 | [11] |
| Labetalol | ~8.4 | ~8.4 | ~1 | [12] |
Note: Data for Nebivolol is presented as IC50 values (nM), where a lower value indicates higher affinity. The selectivity ratio is calculated from these IC50 values. Data for Carvedilol and Labetalol are approximated from reported potencies.
Intrinsic Sympathomimetic Activity (ISA)
ISA reflects the partial agonist activity of a beta-blocker. This can be advantageous in preventing profound bradycardia or negative inotropic effects at rest.
| Compound | Intrinsic Sympathomimetic Activity (ISA) | Reference |
| Cetamolol HCl | Present | [2] |
| Carvedilol | Absent | [13] |
| Nebivolol | Absent | [11] |
| Labetalol | Present (weak) | [8] |
Vasodilatory Mechanism
The vasodilatory properties of third-generation beta-blockers are a key differentiating feature.
| Compound | Primary Vasodilatory Mechanism | Reference |
| Cetamolol HCl | Not established to have significant vasodilatory properties | |
| Carvedilol | α1-adrenergic receptor blockade | [3][4] |
| Nebivolol | Nitric oxide (NO) release via β3-receptor agonism | [5][6] |
| Labetalol | α1-adrenergic receptor blockade | [7][8][9] |
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Lipophilicity (LogP) |
| Cetamolol HCl | C16H27ClN2O4 | 346.85 | Not widely reported |
| Carvedilol | C24H26N2O4 | 406.47 | 3.8 - 4.19 |
| Nebivolol HCl | C22H26ClF2NO4 | 441.9 | ~4.18 |
| Labetalol HCl | C19H25ClN2O3 | 364.87 | ~2.7 |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the comparison of this compound and third-generation beta-blockers.
Radioligand Binding Assay for Receptor Affinity and Selectivity
This in vitro assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing human β1- or β2-adrenergic receptors
-
Radioligand (e.g., [3H]-CGP 12177)
-
Test compounds (Cetamolol HCl, Carvedilol, Nebivolol, Labetalol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptors in a buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Competition Binding: Add increasing concentrations of the unlabeled test compound to the wells. Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known non-selective antagonist (e.g., propranolol) to determine non-specific binding.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site or two-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Vasodilation Assay in Isolated Arterial Rings
This assay assesses the vasodilatory effects of compounds on isolated blood vessel segments.
Objective: To evaluate the endothelium-dependent and -independent vasodilation induced by the test compounds.
Materials:
-
Isolated arterial rings (e.g., rat aorta, porcine coronary artery)
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) aerated with 95% O2 / 5% CO2 at 37°C
-
Isometric force transducer
-
Data acquisition system
-
Vasoconstrictor (e.g., phenylephrine, U46619)
-
Test compounds
-
Endothelium-dependent vasodilator (e.g., acetylcholine)
-
Endothelium-independent vasodilator (e.g., sodium nitroprusside)
Procedure:
-
Tissue Preparation: Dissect and clean arteries, and cut them into rings of 2-3 mm in length.
-
Mounting: Mount the arterial rings in the organ baths under optimal resting tension.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with periodic washing.
-
Viability Check: Contract the rings with a high-potassium solution to check for viability.
-
Pre-contraction: Induce a submaximal contraction with a vasoconstrictor agent.
-
Cumulative Concentration-Response: Once the contraction is stable, add the test compound in a cumulative manner to generate a concentration-response curve for relaxation.
-
Endothelium Integrity: Assess the integrity of the endothelium by evaluating the relaxation response to an endothelium-dependent vasodilator.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the logarithm of the compound concentration to determine the EC50 and maximal relaxation (Emax).
In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)
This animal model is widely used to evaluate the antihypertensive effects of new drug candidates.
Objective: To determine the dose-dependent effect of the test compounds on systolic and diastolic blood pressure in a model of genetic hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
Non-invasive blood pressure measurement system (e.g., tail-cuff method) or telemetry system
-
Test compounds formulated for oral or intravenous administration
-
Vehicle control
Procedure:
-
Acclimatization: Acclimatize the SHRs to the housing conditions and the blood pressure measurement procedure.
-
Baseline Measurement: Measure the baseline systolic and diastolic blood pressure of each rat for several days before the start of the treatment.
-
Drug Administration: Randomly assign the rats to different treatment groups (vehicle control and different doses of the test compounds). Administer the compounds daily for a specified period (e.g., 2-4 weeks).
-
Blood Pressure Monitoring: Measure blood pressure at regular intervals throughout the study period.
-
Data Analysis: Calculate the change in blood pressure from baseline for each treatment group. Compare the blood pressure of the treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Conclusion
This compound is a cardioselective β1-adrenergic blocker with intrinsic sympathomimetic activity. This profile distinguishes it from the third-generation beta-blockers Carvedilol, Nebivolol, and Labetalol, which all possess vasodilatory properties through different mechanisms (α1-blockade or NO release). While Cetamolol demonstrates a degree of β1-selectivity, it is less pronounced than that of Nebivolol. The presence of ISA in Cetamolol may offer a clinical advantage in patients prone to bradycardia.
The provided experimental data, while not from direct head-to-head comparative studies, allows for a preliminary assessment of the pharmacological differences between these agents. Further research with standardized experimental protocols is necessary for a definitive comparative analysis of their performance. The methodologies outlined in this guide provide a framework for such future investigations.
References
- 1. Cetamolol - Wikipedia [en.wikipedia.org]
- 2. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carvedilol - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Nebivolol - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. drugs.com [drugs.com]
- 8. Labetalol - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. droracle.ai [droracle.ai]
- 11. caymanchem.com [caymanchem.com]
- 12. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Navigating the Disposal of Cetamolol Hydrochloride in a Laboratory Setting
A comprehensive guide for researchers and drug development professionals on the proper and safe disposal of Cetamolol Hydrochloride, ensuring compliance with regulatory standards and environmental protection.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal method to ensure full compliance with local, state, and federal regulations.
Step-by-Step Disposal Procedure
-
Waste Identification and Classification:
-
Initial Assessment: Determine if the this compound waste is contaminated with any other hazardous materials. If so, it must be treated as hazardous waste.
-
Regulatory Review: In the United States, the primary regulations governing pharmaceutical waste are the Resource Conservation and Recovery Act (RCRA), overseen by the Environmental Protection Agency (EPA).[1][2][3] Some pharmaceuticals are specifically listed as hazardous waste, while others may exhibit hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity.[2]
-
Consult EHS: Due to the lack of specific data for this compound, your institution's EHS department is the best resource for determining its classification as hazardous or non-hazardous waste. They can provide guidance based on the compound's known properties and any available safety data sheets (SDS) for similar beta-blockers.
-
-
Segregation and Storage:
-
Dedicated Waste Container: Use a designated, properly labeled, and sealed container for this compound waste. The container should be compatible with the chemical's properties.
-
Labeling: The label should clearly state "Hazardous Waste" or "Non-Hazardous Pharmaceutical Waste" (as determined in Step 1), the name "this compound," and the date of accumulation.
-
Storage Location: Store the waste container in a secure, designated area away from incompatible materials and general laboratory traffic.
-
-
Disposal Pathway:
-
Hazardous Waste: If classified as hazardous, the waste must be disposed of through a licensed hazardous waste contractor.[1][4] This typically involves incineration at a permitted facility.[1][2] Your EHS department will coordinate the pickup and disposal.
-
Non-Hazardous Waste: If deemed non-hazardous, it should still not be disposed of in the regular trash or drain.[4] The EPA recommends that non-hazardous pharmaceuticals be sent to a reverse distributor or disposed of in a solid waste landfill or incinerator in accordance with state and local regulations.[4] Again, your EHS department will provide the appropriate disposal containers and procedures.
-
Prohibition of Drain Disposal: Under no circumstances should this compound be flushed down the drain.[1] This practice contributes to the contamination of waterways with active pharmaceutical ingredients, which can have adverse effects on aquatic life.[5][6][7][8][9]
-
Regulatory and Safety Considerations
The disposal of pharmaceutical waste is governed by several key regulations and agencies. Researchers must be aware of these to ensure compliance.
| Regulatory Aspect | Governing Agency/Act | Key Requirements |
| Hazardous Waste Management | Environmental Protection Agency (EPA) / Resource Conservation and Recovery Act (RCRA) | Sets federal guidelines for the safe management and disposal of hazardous waste, from generation to final disposal.[1][2][3] |
| Controlled Substances | Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances to prevent diversion. While this compound is not currently listed as a controlled substance, it is important to be aware of DEA regulations for other laboratory chemicals.[1][3] |
| Workplace Safety | Occupational Safety and Health Administration (OSHA) | Ensures safe handling and storage of chemicals in the workplace through standards like the Hazard Communication Standard. |
| Transportation of Hazardous Materials | Department of Transportation (DOT) | Regulates the packaging, labeling, and transportation of hazardous materials, including chemical waste. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always prioritize the specific requirements and procedures established by your institution's Environmental Health and Safety department and comply with all applicable local, state, and federal regulations.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. arviatechnology.com [arviatechnology.com]
- 6. ejournals.eu [ejournals.eu]
- 7. researchgate.net [researchgate.net]
- 8. jscimedcentral.com [jscimedcentral.com]
- 9. Analysis of Beta-Blockers in Environment - A Review [jscimedcentral.com]
Essential Safety and Logistics for Handling Cetamolol Hydrochloride
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Cetamolol Hydrochloride in a laboratory setting.
Hazard Identification and Risk Assessment
This compound is presumed to be a pharmacologically active substance. Occupational exposure may lead to physiological effects, particularly on the cardiovascular system[1]. The primary hazards are associated with inhalation of dust particles, eye contact, and skin contact[1][2][3].
Potential Hazards:
-
Eye Irritation: Can cause serious eye irritation[1].
-
Organ Damage: May cause damage to the cardiovascular system[1].
-
Harmful if Swallowed/Inhaled/In Contact with Skin: Similar compounds are classified as harmful if swallowed, inhaled, or in contact with skin[3].
-
Dust Hazard: As a powder, it can form dust clouds which may be hazardous if inhaled[1].
Quantitative Exposure Limits
For analogous compounds, specific occupational exposure limits (OELs) have been established. This data should be used as a reference point for risk assessment until specific data for this compound is available.
| Compound Name | Occupational Exposure Limit (OEL) - TWA | Reference |
| Tamsulosin Hydrochloride | 3 micrograms/m³ | [2] |
Personal Protective Equipment (PPE)
A comprehensive assessment of risk should guide the selection of appropriate PPE for handling this compound[2][4]. The following are minimum requirements based on handling similar hazardous drugs.
-
Gloves:
-
Gowns:
-
Eye and Face Protection:
-
Respiratory Protection:
-
When there is a risk of generating airborne powder or aerosols, a fit-tested NIOSH-certified N95 or N100 respirator should be used within a respiratory protection program[8].
-
For cleaning up spills or when working outside of a containment system, a full-face, powered air-purifying respirator (PAPR) may be necessary[5].
-
Operational and Disposal Plans
Experimental Protocol: Safe Handling Procedure
These steps should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize exposure[2].
-
Preparation:
-
Assemble all necessary equipment and materials before starting work.
-
Ensure the work area is clean and uncluttered.
-
Place a plastic-backed absorbent pad on the work surface to contain any potential spills[9].
-
-
Donning PPE:
-
Put on the required PPE in the correct order: gown, inner gloves, face mask, eye protection, and then outer gloves over the gown's cuffs.
-
-
Weighing and Handling:
-
Post-Handling:
-
Clean all equipment and work surfaces with a suitable detergent or solvent after use[2].
-
Carefully remove PPE, starting with the outer gloves, to avoid self-contamination.
-
Spill Management Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Don Appropriate PPE: Before cleaning, don the appropriate PPE, including double gloves, a gown, eye protection, and respiratory protection if dust is present[1][2].
-
Contain and Clean:
-
Avoid generating dust during clean-up[2].
-
For solid spills, gently cover with a damp absorbent material to avoid making the powder airborne.
-
Sweep or vacuum the spilled material into a suitable, labeled container for hazardous waste disposal[1][2].
-
Thoroughly clean the spill area with a detergent solution and rinse[2].
-
Emergency Procedures for Exposure
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention[1][9].
-
Skin Contact: Remove contaminated clothing. Wash the affected skin area with soap and lukewarm water. Do not use hot water as it can increase absorption[9]. Seek medical attention if irritation develops[1].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention[1].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[1].
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Contaminated PPE: All disposable PPE (gloves, gowns, shoe covers) should be placed in a designated hazardous waste container immediately after use[9].
-
Unused Product and Contaminated Materials: Unused or partially used product, as well as contaminated labware (e.g., syringes, tubing, absorbent pads), must be disposed of in a clearly labeled hazardous waste container in accordance with local, regional, and national regulations[1][9][10].
-
Sharps: Needles and syringes must not be crushed or clipped and should be placed directly into a designated sharps container[9].
Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Safe handling workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pogo.ca [pogo.ca]
- 5. utoledo.edu [utoledo.edu]
- 6. osha.gov [osha.gov]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. safety.duke.edu [safety.duke.edu]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
